The cer gene cluster was identified in two Sarocladium species using a self-resistance gene mining approach. The core cluster consists of several genes, each with a specific role in building the cerulenin molecule [1] [2].
Table 1: Core Genes in the this compound Biosynthetic Cluster
| Gene | Predicted/ Demonstrated Function |
|---|---|
| PKS | Encodes a highly reducing polyketide synthase; produces the C12 polyenoic acid precursor. |
| CerD | Amidotransferase; responsible for the final amidation step. |
| CerE | Reductase; performs enone reduction in the final steps. |
| CerF | Oxidase; catalyzes the final two-electron oxidation. |
The elucidated pathway involves a complex series of transformations, starting from a simple polyketide chain [1]:
Figure 1: The established biosynthetic pathway for this compound, culminating in the action of the tailoring enzymes CerD, CerF, and CerE.
The study employed a multi-faceted experimental strategy to validate the function of the cer cluster, as summarized below [1] [2]:
Figure 2: Key experimental workflow for the identification and validation of the this compound biosynthetic gene cluster.
Heterologous Reconstitution:
Pathway Intermediation via Gene Combinations:
cer genes in A. nidulans.In Vitro Enzyme Assays:
This breakthrough has several important implications for future research and development [1]:
cer cluster.It is crucial to distinguish the cer gene cluster from plant CER genes. The plant CER (Eceriferum) gene family is involved in the synthesis of cuticular wax and is unrelated to the fungal antibiotic this compound [3] [4] [5].
Cerulenin, with the molecular formula C₁₂H₁₇NO₃, is a polyketide-derived epoxyketone featuring an oxirane (epoxide) ring adjacent to a keto group and a terminal carboxamide [1] [2]. The compound's key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | (2R,3S)-3-[(4E,7E)-Nona-4,7-dienoyl]oxirane-2-carboxamide [1] [2] |
| Molar Mass | 223.27 g/mol [1] [3] |
| Stereochemistry | Two defined stereocenters (2R, 3S) and two double bonds (4E, 7E) in the hydrocarbon chain [1] [2] |
| Tautomerism | Exists as an equilibrium mixture of a monocyclic (linear) form and bicyclic hemiaminal forms in solution; the dominant species depends on solvent polarity [4] [5] |
| Key Functional Groups | • 2,3-epoxide (oxirane) • γ-ketoamide • Diene moiety [4] [5] |
This compound irreversibly inhibits ketosynthase (KS) enzymes in fatty acid synthases (FAS) and polyketide synthases (PKS) through covalent modification of active site cysteine residues [3] [5]. Its complex reactivity involves:
The molecular basis of this compound biosynthesis remained unresolved for six decades until a 2025 study identified the responsible polyketide biosynthetic gene cluster (cer) in Sarocladium species [6] [7]. Heterologous reconstitution in Aspergillus nidulans elucidated the pathway, which begins with a C12 polyketide precursor containing both E and Z double bonds and involves complex tailoring modifications [6] [7].
The following diagram illustrates the key stages and enzymes in the this compound biosynthetic pathway:
Key enzymatic steps in the final stages include:
This compound's potent inhibition of lipid biosynthesis underpins its diverse research applications and therapeutic investigations:
| Application Area | Observed Effect / Use |
|---|---|
| Anticancer Research | Induces apoptosis and reduces HER2/neu oncogene expression in cancer cells (e.g., breast, colon) by inhibiting Fatty Acid Synthase [1] [3]. |
| Antifungal Activity | Interferes with fungal growth by inhibiting biosynthesis of essential sterols and fatty acids [1] [3]. |
| Obesity & Metabolism | Induces significant weight loss in animal models by inhibiting feeding, potentially via hypothalamic energy sensing mechanisms [1] [3]. |
| Chemical Biology Tool | Used to develop activity-based probes and crosslinkers for studying FAS/PKS enzyme mechanisms and structures [4]. |
| Microbial Physiology | Serves as a specific inhibitor to study fatty acid synthesis and membrane adaptation in bacteria like Bacillus subtilis [8]. |
1. Heterologous Reconstitution of Biosynthesis
2. Probing the Covalent Inhibition Mechanism
3. Development of Crosslinking Probes
Cerulenin's primary mechanism is the irreversible inhibition of the ketoacyl synthase (KS) domain within the FASN complex [1] [2]. This blockade disrupts the palmitate synthesis cycle, triggering a complex cascade of downstream cellular events. The following diagram illustrates the key pathways affected by this compound-induced FASN inhibition and their functional consequences in cancer cells.
The primary consequences of this mechanism are:
To illustrate how the effects of this compound are studied, here are methodologies from recent research, particularly in glioblastoma (GB) cells [3].
The MTT assay is a standard method to determine this compound's cytotoxicity and establish inhibitory concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) directly measures the impact of FASN inhibition on lipid composition.
Flow cytometry and western blotting are key for quantifying cell death and understanding its mechanisms.
While this compound is a vital research tool, its therapeutic application is limited. However, it paved the way for clinically advanced FASN inhibitors.
| Inhibitor | Stage | Key Features & Clinical Context |
|---|---|---|
| This compound | Preclinical (Research Tool) | First natural FASN inhibitor; irreversible binding; research use due to pharmacological limitations [1] [2]. |
| Denifanstat (TVB-2640) | Phase 2/3 Trials | First-in-class, oral, reversible inhibitor; trials in KR-mutant NSCLC, breast cancer, and Metabolic Dysfunction-Associated Steatohepatitis (MASH) [5] [6] [2]. |
| TVB-3664 | Preclinical/Early Research | Second-generation oral inhibitor; shown to induce apoptosis in breast and prostate cancer cell lines [7]. |
| TVB-3166 | Preclinical Research | Potent, selective; disrupts lipid rafts and induces apoptosis in cancer cells; used extensively in mechanistic studies [8] [4]. |
Recent successes highlight the clinical potential of this target. Denifanstat achieved all primary and secondary endpoints in a Phase 3 trial for moderate-to-severe acne, demonstrating the therapeutic relevance of FASN inhibition beyond oncology [5].
For decades, the molecular basis of cerulenin biosynthesis was unknown. Recent research using a self-resistance gene mining approach has successfully identified the dedicated polyketide biosynthetic gene cluster (cer) in two Sarocladium species [1] [2].
Heterologous reconstitution of this cer cluster in Aspergillus nidulans and expression of various gene combinations revealed the pathway [1]. The established biosynthetic pathway begins with a C12 polyketide precursor and involves a complex series of modifications [2]. The table below summarizes the key enzymes and their functions in the this compound pathway.
| Gene/Enzyme | Function in this compound Biosynthesis |
|---|---|
| PKS (Cer) | Produces the initial C12 polyene precursor with both E and Z double bonds [1]. |
| CerD (Amidotransferase) | Catalyzes the amidation reaction, installing the terminal amide group [1]. |
| CerF (Oxidase) & CerE (Reductase) | Perform the final two-electron oxidation and enone reduction steps to form the mature product [1] [2]. |
The diagram below illustrates the core organization and flow of the this compound PKS pathway based on the newly discovered cer cluster.
This compound is a potent, covalent inhibitor of ketosynthase (KS) domains in both fatty acid synthases (FAS) and polyketide synthases (PKS) [3] [4]. Its reactive moieties include an epoxide and an amide, which can cyclize into multiple tautomeric forms (monocyclic and bicyclic) depending on the solvent [4].
The precise mechanism has been clarified using stable isotope-labeled this compound and NMR/MS analysis. The inhibition proceeds via a unique C2-C3 retro-aldol bond cleavage and structural rearrangement upon covalent binding to the active site cysteine of the KS [4]. This mechanism is visually summarized below.
The following are core methodologies from recent studies that are essential for investigating the this compound PKS pathway and its mechanism.
1. Self-Resistance Gene Mining to Identify the PKS Cluster [1]
cer cluster.cer cluster in a tractable host like Aspergillus nidulans. Expression of different combinations of cer genes allows for the isolation and characterization of pathway intermediates and final products.2. In Vitro Reconstitution of Tailoring Enzymes [1]
3. Elucidating the Covalent Inhibition Mechanism [4]
The discovery of the biosynthetic pathway enables the engineered production of novel this compound analogs. Furthermore, this compound's mechanism has inspired the development of new chemical probes [3].
| Application/Tool | Description | Research Utility |
|---|---|---|
| Engineered Biosynthesis | Use of the heterologously expressed cer cluster to create new analogs [1]. |
Generation of a library of compounds for structure-activity relationship (SAR) studies and drug development. |
| Mechanism-Based Probes | Synthetic derivatives of this compound with masked reactivity (silylcyanohydrin) or fluorescent tags [3]. | Activity-based protein profiling, cross-linking studies, and visualization of FAS/PKS enzymes in action. |
| Metabolic Inhibition | Use of this compound as a tool to inhibit FAS and study lipid metabolism [5]. | Investigation of lipid roles in cellular processes; shifting metabolic flux in microbes to enhance PUFA (e.g., DHA) production [5]. |
For many years, the precise covalent inhibition mechanism of cerulenin was unclear, with crystallographic studies suggesting conflicting sites of nucleophilic attack by the active-site cysteine residue [1]. Recent research using stable isotope labeling has elucidated a unique retro-aldol bond cleavage and rearrangement [1].
The diagram below illustrates this mechanism, which begins with the nucleophilic attack of the active-site cysteine on the C3 carbon of this compound's epoxide ring, leading to ring opening. This is followed by a retro-aldol reaction that cleaves the bond between C2 and C3. The final rearranged product covalently attached to the ketosynthase is a thiohemiacetal, which effectively blocks the enzyme's active site [1].
This compound's inhibition mechanism involves a two-step rearrangement.
The following methodology, based on stable isotopic labeling with NMR and MS analysis, can be used to study the covalent inhibition mechanism of this compound and related analogs [1].
Probe Design and Synthesis
In Situ Reaction and NMR Tracking
This compound primarily targets the elongation condensing enzymes in the FAS-II pathway.
| Enzyme / Organism | Inhibition & Role | Key Findings |
|---|---|---|
| FabF (KAS II) / E. coli | Potent inhibitor of this primary elongation enzyme [1] [2]. | A critical enzyme for fatty acid chain elongation; its inhibition disrupts the entire pathway [2]. |
| FabB (KAS I) / E. coli | Potent inhibitor [1]. | Essential for unsaturated fatty acid synthesis; inhibition leads to a halt in bacterial growth [2]. |
| FabH (KAS III) / E. coli | Not a primary target; FabH initiates fatty acid synthesis [3] [2]. | This compound shows significantly weaker inhibition of FabH compared to FabB and FabF [2]. |
The inhibition of these essential enzymes has clear biological consequences:
The application of this compound extends beyond basic science into exploring new therapeutic avenues.
The unique inhibition mechanism of this compound continues to make it an indispensable tool for fundamental research and a valuable starting point for drug discovery.
Cerulenin ((C_{12}H_{17}NO_{3})) is a small molecule epoxyamide antibiotic naturally produced by fungi like Cephalosporium caerulens and Sarocladium species [1] [2]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Chemical Formula | (C_{12}H_{17}NO_{3}) [1] |
| Average Mass | 223.272 g/mol [1] |
| Modality | Small Molecule [1] |
| Natural Source | Cephalosporium caerulens [1] |
| Solubility | Slightly soluble in water [1] |
| Main Biological Activity | Antifungal; inhibits fatty acid and sterol synthesis [1] |
This compound disrupts fungal growth by irreversibly inhibiting the biosynthesis of two essential lipid classes: fatty acids and sterols [1].
The following diagram illustrates this dual inhibition mechanism:
This compound's dual inhibition of Fatty Acid and Sterol synthesis pathways.
The fungus that produces this compound, Cephalosporium caerulens, possesses a innate resistance mechanism. Its native fatty acid synthetase is structurally much less sensitive to this compound inhibition compared to the synthetase in susceptible fungi like Saccharomyces cerevisiae [4]. This natural resistance allows the producer to synthesize fatty acids despite the presence of the antibiotic in its environment.
The table below consolidates key quantitative data for this compound:
| Parameter | Value | Context / Organism | Reference |
|---|---|---|---|
| Inhibition Constant (k) | 88 M⁻¹·s⁻¹ | Inactivation rate of yeast FAS at 0°C, pH 6.5 | [3] |
| Acute Toxicity (LD₅₀) | 547 mg/kg | Oral, mouse | [1] |
| IC₅₀ (Viability) | 5.55 μg/mL | 48-hour treatment, U-87MG glioblastoma cells | [5] |
To study this compound's effects, researchers employ specific biochemical and cell-based assays.
This protocol measures the direct inactivation of Fatty Acid Synthase [3].
This method compares the sensitivity of FAS from different sources [4].
While known for its antifungal properties, recent research has unveiled promising new applications for this compound:
This compound remains a critical tool for investigating lipid metabolism. Its well-defined mechanism as a covalent inhibitor of condensing enzymes in synthesis pathways provides a foundation for both basic research and developing new therapeutic strategies against fungal infections and beyond.
This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens that has gained significant attention in cancer research due to its potent inhibition of fatty acid synthase (FASN) [1]. This enzyme catalyzes the terminal steps in the de novo biosynthesis of long-chain fatty acids, primarily palmitate, and is significantly overexpressed in numerous cancer types [2] [3] [4]. Unlike normal cells that primarily rely on dietary lipids, cancer cells demonstrate increased dependence on de novo lipogenesis to support their rapid proliferation, membrane biogenesis, and energy requirements [5]. This metabolic reprogramming makes FASN an attractive molecular target for anticancer therapeutics. This compound contains an epoxy group that covalently binds to the ketoacyl synthase domain of FASN, permanently inactivating the enzyme and thereby blocking fatty acid synthesis [1].
The pharmacological interest in this compound stems from its demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines, including glioblastoma, colorectal carcinoma, hepatocellular carcinoma, and breast cancer [2] [3] [4]. Research indicates that this compound administration not only suppresses cancer cell growth but also impacts critical oncogenic processes such as epithelial-mesenchymal transition (EMT), cancer stemness, migration, and invasion [2] [5]. Furthermore, this compound has shown promising synergistic effects when combined with conventional chemotherapeutic agents like oxaliplatin and SN-38, potentially allowing for dose reduction of these drugs while maintaining efficacy and potentially minimizing side effects [4] [6].
Table 1: this compound Cytotoxicity Profiles Across Cancer Types
| Cancer Type | Cell Line | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma | U-87MG | 5.55 μg/mL (48h) | Reduced FA levels, ↓stemness, ↑ROS, ↑ER stress | [2] |
| Colorectal Cancer | HCT116 | 50-100 μM (24h) | ↓p-Akt, ↑cleaved caspase-3, cell cycle arrest | [4] |
| Colorectal Cancer | RKO | 50-100 μM (24h) | ↓p-Akt, ↑cleaved caspase-3, induction of apoptosis | [4] |
| Colorectal Cancer | Colon 26 | 100-200 μM (24h) | Suppressed liver metastasis in mice, ↓p-Akt | [3] |
| Hepatocellular Carcinoma | HepG2/C3A | Not specified | Reduced CSC characteristics, ↓stemness genes | [5] |
| Breast Cancer | Various | 1.25-10 mg/L | Dose-dependent decrease in HER2/neu protein levels | [1] |
Table 2: this compound in Combination Therapy
| Combination Partner | Cancer Model | Observed Effect | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Oxaliplatin | HCT116 colorectal cancer | Synergistic tumor growth inhibition | Enhanced p53-p21 pathway, p38 activation, caspase-3 cleavage | [4] |
| SN-38 (topoisomerase inhibitor) | TNBC brain metastasis models | Synergistic cytotoxicity | Upregulation of FAS, downregulation of cell cycle genes | [6] |
| Sorafenib | Hepatocellular carcinoma | Great synergistic effect, especially in CSCs | Inhibition of amyloid protein precursor (APP) pathway | [5] |
The efficacy of this compound extends beyond monotherapy applications, demonstrating particular promise in combination regimens with conventional chemotherapeutic agents. In colorectal cancer models, the combination of this compound with oxaliplatin resulted in significantly enhanced tumor growth inhibition compared to either agent alone in xenograft models [4]. Similarly, in triple-negative breast cancer (TNBC) models, this compound demonstrated synergistic effects with SN-38, the active metabolite of irinotecan [6]. These findings suggest that FASN inhibition may sensitize cancer cells to conventional chemotherapeutics, potentially through disruption of energy homeostasis and membrane integrity required for DNA repair and survival signaling.
MTT/WST-8 assay protocol:
BrdU proliferation assay:
Clonogenic survival assay:
TUNEL assay:
Western blot analysis:
Reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) assessment:
Diagram 1: Molecular mechanisms of this compound action. This compound inhibits FASN, blocking fatty acid synthesis and palmitate production, leading to multiple downstream effects including ER stress, mitochondrial dysfunction, and reduced membrane synthesis.
The molecular mechanisms through which this compound exerts its cytotoxic effects extend beyond simple inhibition of fatty acid synthesis. Research indicates that this compound treatment modulates several key signaling pathways that contribute to its anti-cancer activity:
Diagram 2: Experimental workflow for this compound cytotoxicity assessment. The comprehensive protocol spans from cell culture to data analysis, incorporating multiple assessment methods and mechanistic studies.
This compound represents a promising therapeutic agent targeting the metabolic vulnerability of cancer cells through FASN inhibition. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this compound's cytotoxicity across diverse cancer models. The consistent demonstration of this compound's efficacy in impairing cancer cell viability, stemness properties, and metastatic potential—particularly in combination with conventional chemotherapeutics—supports its continued investigation as a potential cancer therapeutic. Future research directions should focus on optimizing delivery strategies, identifying predictive biomarkers of response, and advancing promising combination regimens into clinical evaluation.
The U-87 MG cell line (Uppsala 87 Malignant Glioma) is a well-characterized human primary glioblastoma model established from a 44-year-old male patient with glioblastoma. These cells exhibit epithelial-like morphology with a diameter ranging between 12-14 μm and possess a hypodiploid karyotype with a modal chromosome number of 44. U-87MG cells are widely utilized in neuroscience and immuno-oncology research due to their ease of culture, homogeneity, and comprehensive characterization. The cells grow as adherent monolayers with a population doubling time of 18-38 hours when maintained in EMEM growth medium supplemented with 10% FBS, 1.0 g/L L-glucose, 2.0 mM L-glutamine, and other essential nutrients at 37°C in a humidified 5% CO₂ atmosphere [1].
This compound, a natural antifungal antibiotic derived from the fungus Cephalosporium caerulens, is a potent irreversible inhibitor of fatty acid synthase (FASN), a key metabolic enzyme that catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. In glioblastoma cells, which exhibit reprogrammed lipid metabolism to support rapid proliferation, FASN is frequently overexpressed to meet the elevated demand for membrane components and signaling molecules. This compound exerts its anti-tumor effects by covalently binding to the β-ketoacyl synthase domain of FASN, thereby blocking de novo fatty acid synthesis and triggering a cascade of cellular stress responses that ultimately lead to reduced viability and apoptosis in glioblastoma cells [2] [3] [4].
Table 1: this compound treatment parameters and cellular responses in U-87MG glioblastoma cells
| Parameter | IC₂₀ Value | IC₅₀ Value | Higher Concentration | Control Treatment |
|---|---|---|---|---|
| Concentration | 3.6 μg/mL | 5.55 μg/mL | 15 μg/mL | Vehicle (DMSO ≤0.06%) |
| Treatment Duration | 48 hours | 48 hours | 24-72 hours | 48 hours |
| Cell Viability | 80% | 50% | Dose-dependent decrease | 100% |
| Fatty Acid Reduction | Significant decrease in palmitic acid | Marked decrease in palmitic acid | Not reported | Baseline levels |
| Morphological Changes | Moderate alterations | Significant alterations | Extensive changes | Normal morphology |
Table 2: Functional and molecular effects of this compound treatment in U-87MG cells
| Cellular Process | Effect of this compound | Measurement Method | Significance |
|---|---|---|---|
| Cell Motility | Attenuated | Migration assay | Red invasiveness |
| Clonogenic Survival | Decreased (2D & 3D) | Colony formation assay | Limits self-renewal |
| EMT Markers | Reduced | Western blot | Attenuated aggressiveness |
| Stemness Phenotypes | Diminished | Flow cytometry | Red therapy resistance |
| Mitochondrial Function | MMP collapse | JC-1 staining | Promotes apoptosis |
| Oxidative Stress | Increased ROS | DCFDA assay | Induces stress response |
| ER Stress | Enhanced | GRP78 detection | Activates UPR |
| Apoptosis | Promoted | Caspase-3/7 assay | Induces cell death |
Culture Conditions: Maintain U-87MG cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 1.0 g/L L-glucose, 2.0 mM L-glutamine, 2.2 g/L NaHCO₃, 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 10% fetal bovine serum (FBS). Incubate cells at 37°C in a humidified atmosphere containing 5% CO₂. Subculture cells when they reach 70-80% confluence using Accutase solution for dissociation [1].
Seeding Density: For experimental procedures, seed U-87MG cells at appropriate densities: 1 × 10⁴ cells/cm² for general maintenance, 1 × 10⁴ cells/well in 96-well plates for MTT assays, 2 × 10⁴ cells/well in 8-well chamber slides for morphological analysis, 6 × 10⁴ cells/well in 24-well plates for molecular biology assays, and 3 × 10⁵ cells/well in 6-well plates for protein analysis and fatty acid extraction [2].
Cryopreservation: Preserve U-87MG cells using CM-1 or CM-ACF freezing media with a slow freezing process at below -150°C or in the vapour phase of liquid nitrogen. Thaw frozen vials rapidly in a 37°C water bath, resuspend cells in growth medium, and dispense into culture flasks [1].
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration suitable for achieving the desired treatment concentrations. Ensure the final DMSO concentration in culture medium does not exceed 0.06% (v/v). Use vehicle control with equivalent DMSO concentration for control treatments [2].
MTT Viability Assay: Seed U-87MG cells in 96-well microplates at 1 × 10⁴ cells/well and allow to adhere overnight. Treat cells with this compound across a concentration range of 0-15 μg/mL for 24, 48, and 72 hours. Following treatment, add MTT solution (5 mg/mL in D-PBS) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 540 nm. Calculate IC values using sigmoidal dose-response curve analysis [2].
Treatment Optimization: Based on cytotoxicity results, select appropriate concentrations for specific experiments: 3.6 μg/mL (IC₂₀) for studies requiring minimal viability impact and 5.55 μg/mL (IC₅₀) for maximum therapeutic effect studies. Standard treatment duration is 48 hours unless specified for time-course experiments [2] [4].
Lipid Extraction: Harvest this compound-treated and control U-87MG cells from 6-well plates. Extract total lipid content using the Bligh and Dyer method with methanol:chloroform (2:1) solution. Add chloroform and dH₂O to the mixture, shake thoroughly, and centrifuge at 2000 rpm for 10 minutes. Combine the subphases and evaporate the solvent under nitrogen gas [2].
Fatty Acid Methylation: Dissolve total lipid content (100 mg) in n-Hexane (10 mL). Add 2N methanolic KOH solution (100 μL), vortex for 30 seconds, and centrifuge at 2000 rpm for 10 minutes. Collect the supernatant for GC-MS analysis [2].
GC-MS Analysis: Analyze methyl-esterified fatty acids using an Agilent 7890AGC gas chromatograph coupled with a 5975C MSD mass spectrometer. Use an HP-88 capillary column (100 m × 0.25 mm ID, 0.25 μm film thickness) for separation. Identify and quantify fatty acids by comparing retention times and mass spectra with authentic standards [2].
Migration and Invasion Assays: Seed U-87MG cells in serum-free medium following this compound treatment. For migration assessment, place cells in Transwell chambers with serum-containing medium as chemoattractant. For invasion assays, coat Transwell membranes with Matrigel. After 24-48 hours, fix and stain migrated/invaded cells, then count under microscope [2].
Clonogenic Survival Assays: Trypsinize this compound-treated and control U-87MG cells and seed at low density (200-1000 cells/well) in 6-well plates. Allow colonies to form for 10-14 days with medium changes every 3-4 days. Fix with methanol, stain with crystal violet, and count colonies containing >50 cells. For 3D clonogenic assays, embed cells in soft agar and count spheres after 2-3 weeks [2].
Apoptosis Assessment: Harvest this compound-treated U-87MG cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Alternatively, examine caspase-3/7 activation using commercial assay kits [2] [5].
Diagram 1: Molecular mechanisms of this compound action in U-87MG glioblastoma cells. This compound inhibits FASN, reducing fatty acid synthesis and triggering ER stress and oxidative stress, ultimately leading to apoptosis through multiple pathways.
The molecular mechanisms of this compound in U-87MG glioblastoma cells involve a complex interplay between metabolic inhibition and stress response pathways. As illustrated in Diagram 1, the primary action of this compound is the inhibition of FASN, which catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. This inhibition leads to depletion of cellular fatty acids, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). The network pharmacology approach has revealed that this compound specifically targets the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in glioblastoma survival and progression [2] [4].
Concurrently, this compound treatment induces mitochondrial membrane potential (MMP) collapse and increases intracellular reactive oxygen species (ROS) levels. These events collectively activate both the intrinsic and extrinsic apoptosis pathways. Additionally, this compound treatment significantly attenuates epithelial-mesenchymal transition (EMT) markers and reduces stemness phenotypes, which are associated with the aggressive behavior and therapy resistance of glioblastoma cells. This multi-faceted mechanism underscores the potential of this compound as a promising therapeutic candidate for targeting the metabolic vulnerabilities of glioblastoma [2] [4].
The experimental data demonstrating this compound's efficacy against U-87MG glioblastoma cells highlights several promising therapeutic applications. This compound represents a compelling approach for targeting metabolic vulnerabilities in glioblastoma, particularly given the reprogrammed lipid metabolism that characterizes these aggressive tumors. The ability of this compound to sensitize glioblastoma cells to conventional therapies is especially noteworthy, as evidenced by research showing that FASN inhibition enhances radiosensitivity by preventing radiation-induced fatty acid and lipid droplet accumulation, thereby promoting ER stress and apoptosis [3].
The multi-faceted mechanism of this compound action addresses several key challenges in glioblastoma treatment. By simultaneously reducing EMT and stemness phenotypes, this compound targets the cellular subpopulations responsible for tumor recurrence and therapeutic resistance. Furthermore, the effect of this compound on lipid metabolism reprogramming may be particularly valuable for addressing temozolomide resistance, as studies have shown differences in lipid utilization between TMZ-sensitive and TMZ-resistant glioblastoma cells, with the latter exhibiting greater sensitivity to lipid synthase inhibitors [3].
While the preclinical data for this compound in U-87MG models is promising, several limitations and considerations must be addressed for successful clinical translation. The limited applicability of findings from a single cell line model necessitates validation in patient-derived glioblastoma stem cells and in vivo models to better recapitulate tumor heterogeneity and the tumor microenvironment [1].
From a therapeutic perspective, the challenge of specificity remains significant, as lipid metabolic pathways are essential for normal cellular functions, particularly in the lipid-rich environment of the brain. Potential off-target effects on normal neural tissue must be carefully evaluated, though nanostructured carrier systems show promise for improving drug specificity and reducing systemic toxicity [3]. Additionally, the pharmacokinetic properties of this compound, including its stability, blood-brain barrier penetration, and metabolism, require comprehensive investigation to optimize dosing regimens for potential clinical application [2] [3].
The comprehensive data presented in these application notes establishes this compound as a promising candidate for glioblastoma therapy development. The detailed protocols for this compound treatment of U-87MG cells provide researchers with standardized methodologies for investigating FASN inhibition as a therapeutic strategy. The multiple molecular mechanisms involved—including ER stress induction, ROS generation, PI3K/AKT/NF-κB pathway modulation, and attenuation of aggressive phenotypes—highlight the potential of metabolic targeting approaches for addressing the challenging clinical problem of glioblastoma. Further validation in advanced disease models and combination studies with conventional therapies will be essential steps toward clinical translation of these findings.
This compound, a naturally occurring antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a powerful tool for selecting oleaginous microorganisms with enhanced lipid accumulation capabilities. This compound acts as an irreversible inhibitor of β-ketoacyl-ACP synthase, a key enzyme in the fatty acid synthase (FAS) complex that catalyzes the condensation steps in fatty acid biosynthesis. By inhibiting this critical metabolic pathway, this compound creates selective pressure that favors the survival and growth of mutants with altered lipid metabolism, potentially including strains with enhanced lipid accumulation capabilities.
The application of this compound screening represents a sophisticated approach for metabolic engineering that bypasses the need for complex genetic manipulation, which is particularly valuable for working with non-model organisms such as Lipomyces starkeyi that have proven refractory to conventional genetic engineering techniques. When combined with random mutagenesis, this approach enables researchers to rapidly screen large mutant libraries for strains with improved lipid production phenotypes, significantly accelerating the strain development process for industrial applications.
Table 1: Fundamental Characteristics of this compound Screening
| Aspect | Description | Significance in Lipid Research |
|---|---|---|
| Origin | Fungal antibiotic from Cephalosporium caerulens | Natural compound with specific biological activity |
| Molecular Target | β-ketoacyl-ACP synthase (FAS component) | Directly inhibits fatty acid biosynthesis |
| Primary Effect | Irreversible inhibition of fatty acid synthase | Creates selection pressure for lipid metabolism mutants |
| Screening Principle | Normal growth in presence of inhibitor indicates altered lipid metabolism | Identifies potential high-lipid producers through resistance |
| Key Advantage | Bypasses need for genetic engineering | Particularly useful for non-model organisms |
The integration of random mutagenesis with This compound screening provides a powerful methodology for enhancing lipid production in oleaginous yeasts without requiring detailed knowledge of the organism's genetic background. This approach begins with the generation of genetic diversity through ultraviolet (UV) irradiation of wild-type cells, followed by selection of mutants demonstrating normal growth characteristics in the presence of inhibitory concentrations of this compound. These resistant mutants are then subjected to systematic fermentation studies to quantify improvements in both biomass production and lipid accumulation, with the most promising strains selected for further characterization and scale-up studies.
This strategy has proven particularly effective for Lipomyces starkeyi DSM 70296, an oleaginous yeast species known for its ability to accumulate lipids up to 70% of its dry cell weight and utilize diverse carbon sources, including xylose and other renewable feedstocks. The resistance to this compound in this context suggests potential alterations in lipid metabolism regulatory mechanisms or FAS enzyme structure that may result in enhanced lipid accumulation as a compensatory mechanism.
The following diagram illustrates the comprehensive workflow for random mutagenesis and this compound screening to develop high-lipid yeast strains:
Objective: To generate genetic diversity in Lipomyces starkeyi populations and select this compound-resistant mutants with potential for enhanced lipid accumulation.
Materials and Equipment:
Procedure:
Culture Preparation:
UV Mutagenesis:
Mutant Selection:
Critical Parameters:
Objective: To identify and isolate this compound-resistant mutants with enhanced lipid accumulation potential.
Materials and Reagents:
Procedure:
Preparation of this compound Plates:
Mutant Screening:
Preliminary Characterization:
Objective: To evaluate the lipid production capabilities of selected mutants under controlled conditions.
Materials and Equipment:
Procedure:
Culture Reactivation and Pre-adaptation:
Shaken Flask Fermentation:
Bioreactor Validation:
Analytical Methods:
Table 2: Comparative Performance of this compound-Selected Mutants vs. Wild-Type Strain
| Strain | Biomass Productivity (g/L/day) | Lipid Productivity (g/L/day) | Lipid Content (% DCW) | Fatty Acid Composition (Saturated:Unsaturated) |
|---|---|---|---|---|
| Wild-Type | 0.28 | 0.12 | 42.9% | Reference ratio |
| Mutant A1 | 0.33 | 0.18 | 54.5% | Similar to wild-type with ~7% increase in unsaturated fraction |
| Improvement | +15.1% | +30.7% | +27.0% | Minimal change in profile |
This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] functions as an irreversible inhibitor of fatty acid biosynthesis through covalent modification of the active site cysteine residue in β-ketoacyl-ACP synthase (KS), a key component of both fatty acid synthase (FAS) and polyketide synthase (PKS) systems. This specific inhibition blocks the chain elongation process in fatty acid synthesis, creating metabolic pressure that disrupts normal lipid homeostasis in microbial cells. The inhibition profile of this compound affects both type I and type II FAS systems, though with varying efficacy across different microorganisms.
In oleaginous yeasts like Lipomyces starkeyi, this compound inhibition leads to compensatory adaptations in lipid metabolism that may include upregulation of FAS expression, alterations in enzyme kinetics, or activation of alternative metabolic pathways to maintain membrane integrity and essential cellular functions. Mutants capable of normal growth in the presence of this compound have presumably developed mechanisms to either bypass the inhibition or enhance overall flux through lipid biosynthetic pathways, resulting in the observed increases in lipid accumulation.
The following diagram illustrates this compound's molecular targets and the resulting cellular adaptations in resistant mutants:
The development of high-lipid yeast strains through this compound screening has significant implications for sustainable biofuel production, particularly in the advancement of microbial biodiesel technologies. The enhanced lipid productivity demonstrated by this compound-selected mutants addresses one of the major economic challenges in industrial-scale implementation - achieving sufficient volumetric productivity to compete with conventional fuels. Furthermore, the ability of strains like Lipomyces starkeyi to utilize lignocellulosic hydrolysates containing mixed sugars positions this technology as compatible with low-cost, renewable feedstocks that don't compete with food resources.
Beyond biodiesel, these high-lipid microbes represent versatile platforms for production of specialty oleochemicals including surfactants, lubricants, and cosmetic ingredients. The fatty acid profile similarity to vegetable oils further enhances their commercial potential as drop-in replacements for plant-derived oils in various applications. The this compound screening approach can be adapted to select for strains producing specific fatty acid profiles tailored to particular industrial applications through modifications to the screening pressure and conditions.
Interestingly, this compound-mediated inhibition of fatty acid synthase has shown significant anti-neoplastic effects in cancer research, particularly against glioblastoma and hepatocellular carcinoma. Studies have demonstrated that this compound treatment reduces cancer stem cell characteristics, attenuates epithelial-mesenchymal transition (EMT), and sensitizes tumor cells to conventional therapeutics. The mechanistic insights gained from microbial lipid metabolism studies therefore have translational potential in understanding and targeting metabolic vulnerabilities in cancer cells, which often exhibit enhanced dependence on de novo lipogenesis for membrane biosynthesis and signaling molecule production.
Table 3: Troubleshooting Guide for this compound Screening Protocols
| Problem | Potential Causes | Solutions |
|---|---|---|
| No resistant colonies | Excessive UV exposure | Optimize UV dose; perform kill curve analysis |
| This compound concentration too high | Test lower concentrations (5-15 μg/mL range) | |
| Insufficient mutagenesis | Increase UV exposure time or consider alternative mutagens | |
| High background growth | Inadequate this compound inhibition | Verify this compound activity; prepare fresh stock solutions |
| Cross-contamination | Improve sterile technique; include proper controls | |
| Unstable resistance | Epigenetic adaptations | Perform multiple rounds of selection; verify genetic stability |
| Variable lipid productivity | Environmental factors | Standardize fermentation conditions; control C/N ratio precisely |
| Mixed populations | Re-streak for single colonies; perform clonal selection |
The integration of random mutagenesis with This compound screening represents a robust and efficient strategy for enhancing lipid accumulation in oleaginous yeasts, particularly for species that are not readily amenable to genetic engineering. The documented success with Lipomyces starkeyi DSM 70296, resulting in mutants with over 30% improvement in lipid productivity, underscores the practical value of this approach for industrial strain development. The methodology leverages fundamental biochemical principles of fatty acid biosynthesis inhibition to create effective selection pressure for strains with altered lipid metabolism.
Future refinements to this platform may include combination with other selection strategies, integration with emerging high-throughput screening technologies, and application to broader ranges of oleaginous microorganisms. Furthermore, the continuing elucidation of this compound's effects on cellular metabolism at the transcriptional and translational levels will provide additional insights for optimizing selection protocols and understanding the mechanistic basis for enhanced lipid accumulation in resistant mutants.
This compound is a fungal metabolite that functions as a specific inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of long-chain fatty acids in eukaryotic cells. This molecule has gained significant importance in biomedical research and drug development due to its ability to selectively target metabolic pathways in various disease models. Originally identified as an antifungal antibiotic, this compound has demonstrated substantial potential in cancer research, neurodegenerative disease studies, and metabolic disorder investigations. The compound covalently binds to the β-ketoacyl synthase domain of FASN, effectively blocking the chain elongation step in fatty acid synthesis, which leads to profound alterations in cellular metabolism and viability.
Research over the past decade has revealed that this compound's applications extend far beyond its initial characterization. Recent studies show that this compound can diminish cancer stem cell (CSC) characteristics, including reductions in stemness gene expression, spherogenicity, tumorigenicity, and metastatic potential in hepatocellular carcinoma (HCC) models [1]. Additionally, this compound has shown promise in neurodegenerative contexts, where it partially restored developmental deficits in Huntington's disease models by modulating genes involved in disease-related pathways [2]. The compound induces apoptosis through mitochondrial pathways in tumor cells while sparing normal cells, highlighting its selective toxicity [3]. These diverse applications make this compound a valuable tool for investigating lipid metabolism and developing novel therapeutic strategies.
Materials Preparation:
Procedure:
Quality Control:
Random Mutagenesis Phase:
Selection Phase:
Characterization Phase:
Table 1: this compound Treatment Parameters for Different Experimental Applications
| Application | Cell Type | Concentration Range | Duration | Key Readouts |
|---|---|---|---|---|
| Cancer Stem Cell Targeting | HCC CSCs | 5-20 μM | 48-72 hours | Stemness gene expression, spherogenicity, tumorigenicity [1] |
| Apoptosis Induction | Tumor cell lines | 10-50 μM | 24-48 hours | Cytochrome c release, caspase activation, Bax cleavage [3] |
| Neurodevelopmental Rescue | HD MSNs | 1-10 μM | 72+ hours | DARPP-32 levels, electrical activity, gene expression [2] |
| Combination Therapy | Advanced HCC | 5-15 μM + sorafenib | 48 hours | Synergistic efficacy, APP expression [1] |
Transcriptomic Profiling:
RNA Sequencing:
Protein Analysis:
Table 2: Efficacy of this compound in Various Disease Models
| Disease Model | Key Findings | Molecular Targets | Efficacy Metrics | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Diminished CSC characteristics, reduced metastasis | FASN/APP axis, stemness genes | >50% reduction in spherogenicity, synergistic with sorafenib [1] | [1] |
| Huntington's Disease | Partial rescue of MSN deficits | DARPP-32, electrical activity, developmental pathways | Improved neuronal function, modulated HD-related genes [2] | [2] |
| Breast Cancer | Apoptosis induction, cytotoxic effects | Mitochondrial pathway, Bax, cytochrome c | p53-independent apoptosis, rapid cytochrome c release [3] | [3] |
| Neuroblastoma | Effective apoptosis induction | Bax overexpression, caspase activation | Correlation between Bax levels and apoptosis extent [3] | [3] |
The molecular mechanisms of this compound-induced apoptosis have been characterized in multiple cancer models, with mitochondria playing a central role. This compound treatment leads to Bax overexpression in both wild-type p53 and mutant p53 tumor cell lines, indicating p53-independent regulation of this pro-apoptotic protein [3]. This is followed by rapid mitochondrial release of cytochrome c, which occurs without immediate disruption of the mitochondrial membrane potential—a distinctive feature of this compound's mechanism. The complete disruption of mitochondrial function coincides with the appearance of a p18 kDa cleavage product of Bax, which enhances its cell death function [3]. Subsequently, cytochrome c forms a complex with Apaf-1 and caspase-9, initiating the apoptotic protease cascade that executes cell death. Normal human keratinocytes and fibroblasts are resistant to these apoptotic effects, highlighting this compound's selective toxicity toward transformed cells [3].
Figure 1: this compound-Induced Apoptosis Signaling Pathway - This diagram illustrates the mitochondrial-mediated apoptotic pathway triggered by this compound treatment, highlighting key molecular events including Bax overexpression, cytochrome c release, and caspase activation [3].
The systematic approach to selecting and characterizing this compound-resistant mutants involves sequential phases of mutagenesis, selection, and molecular validation. This workflow enables researchers to identify specific mechanisms of resistance to FASN inhibition, which can provide insights into compensatory pathways and potential combination therapies. The process begins with random mutagenesis to introduce genetic variations, followed by selective pressure with this compound to isolate resistant populations, and culminates with comprehensive molecular characterization to elucidate the underlying resistance mechanisms. Each phase includes specific quality control checkpoints to ensure the validity of the selected mutants and the reliability of subsequent analyses.
Figure 2: Mutant Selection Experimental Workflow - This flowchart outlines the systematic process for generating and characterizing this compound-resistant mutants through random mutagenesis and selective pressure [4].
This compound Handling and Storage:
Cell Line-Specific Considerations:
Apoptosis Assay Optimization:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent this compound Effects | Drug degradation, improper storage | Test new aliquot, validate with positive control | Aliquot stock solutions, limit light exposure |
| Poor Mutant Recovery | Excessive selective pressure, insufficient mutagenesis | Titrate this compound concentration, optimize mutagen dose | Determine precise IC₉₀ for each cell type |
| Weak Apoptotic Response | Resistant subpopulations, inadequate exposure time | Increase duration, combination treatments | Pre-screen cell lines for FASN dependency |
| High Background in Control | Vehicle toxicity, serum variability | Optimize DMSO concentration, quality control serum | Use low DMSO concentrations (<0.1%), batch test FBS |
The integration of this compound in drug development pipelines has revealed several promising applications, particularly in combination therapies and targeted approaches. In hepatocellular carcinoma, this compound demonstrated a powerful synergistic effect when combined with sorafenib, the first-line targeted therapy for advanced HCC [1]. This combination was particularly effective against cancer stem cells, suggesting potential for addressing tumor recurrence and therapeutic resistance. The discovery that the FASN/APP axis plays a crucial role in maintaining CSC properties provides a novel therapeutic target for advanced HCC treatment [1].
Beyond oncology, this compound has shown unexpected potential in neurodegenerative disease contexts. In Huntington's disease models, this compound partially restored DARPP-32 levels and electrical activity in medium spiny neurons (MSNs) derived from patient-specific induced pluripotent stem cells [2]. This effect was achieved through modulation of genes involved in multiple HD-related pathways, suggesting that this compound or similar FASN inhibitors might have applications in addressing developmental deficits in neurodegenerative disorders. The compound was identified through computational screening of the L1000 dataset for small molecules that could reverse the gene expression pattern observed in developing HD MSNs, demonstrating how this compound can serve as a chemical probe for understanding disease mechanisms [2].
This compound remains a versatile and valuable tool for investigating fatty acid metabolism and its implications in various disease contexts. The protocols outlined in this document provide researchers with comprehensive methodologies for utilizing this compound in mutant selection, mechanistic studies, and therapeutic discovery. The continuing elucidation of this compound's diverse effects—from inducing cancer cell apoptosis to modulating neuronal development—highlights the fundamental importance of lipid metabolism in cellular physiology and pathology. As research advances, this compound and more specific FASN inhibitors will likely play increasingly important roles in developing novel therapeutic strategies for cancer, neurodegenerative diseases, and metabolic disorders.
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), plays a critical role in human cardiovascular health, neurological development, and immune function. While traditionally sourced from marine fish, increasing attention has focused on microbial production of DHA, particularly from bacteria possessing the polyunsaturated fatty acid synthase (Pfa) system. Cerulenin, a potent inhibitor of fatty acid synthesis, has emerged as a key tool for enhancing DHA yields in various bacterial systems. These application notes provide detailed methodologies and mechanistic insights for researchers aiming to exploit this compound treatment to optimize DHA production in both native and engineered bacterial hosts.
The fundamental principle underlying this compound application lies in its specific inhibition of the type II fatty acid synthase (FAS) pathway. By competitively inhibiting key enzymes in the canonical FAS pathway, this compound redirects metabolic flux and substrates toward the heterologous Pfa system, resulting in significantly increased DHA production. This approach has proven effective across multiple bacterial species, including Moritella marina, Colwellia psychrerythraea, and Escherichia coli expressing recombinant Pfa genes [1] [2] [3].
Table 1: this compound-Mediated DHA Enhancement in Various Bacterial Systems
| Bacterial Strain | Baseline DHA (% TFA) | Optimal this compound (µg/mL) | Enhanced DHA (% TFA) | Fold Increase | Culture Temperature |
|---|---|---|---|---|---|
| Moritella marina MP-1 | 5.9 | 0.5 | 19.4 | 3.3 | 10°C [2] |
| E. coli (pDHA4) - BW27783 | 7.5 | 1-2 | 17.0 | 2.3 | 15°C [3] |
| Colwellia psychrerythraea 34H | Not specified | 12.0 | ~10* | ~4* | 10°C [1] |
| Note: TFA = Total Fatty Acids; *Estimated values from graphical data |
Table 2: Combined Genetic and this compound Treatment Strategies in E. coli
| E. coli Strain / Treatment | DHA Content (% TFA) | DHA Yield (mg/L) | Fold Improvement vs Control | Key Observations |
|---|---|---|---|---|
| Wild-type + pDHA4 (control) | 7.5 | Not specified | 1.0 | Baseline production [3] |
| Wild-type + pDHA4 + 1 µg/mL this compound | 16.1 | Not specified | 2.1 | Increased medium-chain SFAs [3] |
| ΔfabH + pDHA4 | 24.0 | 11.2 | 3.2 | Reduced C16:0; Increased C14:0 [3] |
| ΔfabH + pDHA4 + this compound | Not specified | Not specified | 6.5 | Synergistic effect [3] |
The following diagram illustrates the mechanistic basis for this compound-mediated enhancement of DHA production in bacteria expressing the Pfa system:
Diagram 1: Metabolic Engineering Strategy for Enhanced DHA Production. This diagram illustrates how this compound inhibition and genetic modifications redirect metabolic flux toward DHA synthesis. This compound specifically inhibits FabB and FabF enzymes in the Type II FAS pathway, while fabH deletion blocks the initiation of new fatty acid chains. These interventions increase malonyl-CoA availability for the heterologous Pfa synthase system, significantly enhancing DHA production [3].
This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] functions as an irreversible inhibitor of β-ketoacyl-ACP synthase enzymes, specifically targeting FabB and FabF in the type II FAS system while sparing FabH [3] [4]. This selective inhibition creates a metabolic bottleneck in the canonical fatty acid biosynthesis pathway, resulting in:
The Pfa synthase system, encoded by the pfaA-E gene cluster, utilizes an iterative polyketide synthase-like mechanism to synthesize DHA de novo, requiring significant malonyl-CoA pools. By reducing competition for this key substrate, this compound treatment effectively enhances DHA production without completely disrupting cellular lipid metabolism [1] [3].
This protocol describes the optimal application of this compound to enhance DHA production in bacterial cultures, based on established methodologies [2] [3].
This compound Stock Solution Preparation
Culture Conditions and Inoculation
This compound Treatment
Harvest and Analysis
This protocol describes the creation of E. coli fabH knockout strains combined with this compound treatment for synergistic DHA production enhancement [3].
Strain Construction
Culture Optimization
Analytical Methods
The following workflow diagram summarizes the key experimental steps for both protocols:
Diagram 2: Experimental Workflow for this compound-Mediated DHA Enhancement. This diagram outlines the key steps in optimizing DHA production through this compound treatment and genetic engineering. Critical parameters include strain selection, culture temperature (typically 10-15°C for optimal DHA production), species-specific this compound concentrations, and appropriate analytical validation [2] [3].
The this compound-mediated DHA enhancement strategy has significant applications in:
Future developments may include:
This compound is a naturally occurring antifungal antibiotic first isolated from the fungus Cephalosporium caerulens (now classified as Sarocladium oryzae) that represents the first-known natural product antibiotic capable of inhibiting lipid synthesis [1] [2]. This compound features a unique chemical structure characterized by an epoxy group and an enone moiety, which are essential for its biological activity [3]. This compound specifically and irreversibly inhibits fatty acid synthase (FAS) by covalently binding to the active-site cysteine residue in the β-ketoacyl-ACP synthase domain, thereby blocking fatty acid biosynthesis in fungi [1] [2]. This mechanism disrupts the production of key cellular membrane components, ultimately leading to fungal cell death.
The significance of this compound in research extends beyond its antifungal properties to include potential applications in cancer research and obesity studies due to its profound effects on lipid metabolism [1] [4]. As fungal infections continue to pose significant challenges in healthcare, particularly with the emergence of resistant strains, understanding the activity and applications of this compound provides researchers with valuable tools for developing novel therapeutic strategies. These application notes and protocols aim to support researchers in utilizing this compound effectively in their investigations of fungal pathogenesis and antifungal drug development.
This compound exerts its fungicidal activity through specific inhibition of fatty acid biosynthesis, a process essential for fungal cell membrane integrity and survival. The molecular targets and consequent cellular effects are detailed below.
Primary Target: this compound specifically and irreversibly binds to the catalytic cysteine residue in the active site of β-ketoacyl-acyl carrier protein (ACP) synthase, a key component of fungal fatty acid synthase (FAS) complexes [1] [2]. This binding occurs in an equimolar ratio and permanently inactivates the enzyme, blocking the condensation step in fatty acid elongation [1].
Impact on Lipid Metabolism: By inhibiting FAS, this compound disrupts the de novo synthesis of both saturated and unsaturated fatty acids necessary for generating and maintaining fungal cell membranes [5]. This disruption leads to profound alterations in membrane composition and functionality.
Additional Molecular Effects: Research indicates that inhibition of fatty acid synthesis by this compound also results in hypersensitivity to serum in pathogenic yeasts like Candida albicans, suggesting that targeting this pathway may be particularly effective against systemic infections [5].
Membrane Damage: The blockade of fatty acid synthesis compromises the integrity and function of cellular membranes, leading to loss of membrane potential and increased permeability [6].
Energetic Stress: Inhibition of FAS causes accumulation of the substrate malonyl-CoA, which further exacerbates cellular stress by inhibiting other metabolic processes [1].
Oxidative Damage: this compound treatment induces mitochondrial dysfunction characterized by collapse of mitochondrial membrane potential and increased intracellular reactive oxygen species (ROS) levels, creating oxidative stress that contributes to fungal cell death [6].
ER Stress and Apoptosis: The disruption of lipid homeostasis triggers endoplasmic reticulum stress and leads to protein aggregation, ultimately activating programmed cell death pathways in fungal cells [6].
Figure 1: This compound's Fungicidal Mechanism of Action. This diagram illustrates the sequential molecular and cellular events through which this compound exerts its fungicidal effects, from initial FAS inhibition to ultimate fungal cell death.
This compound demonstrates broad-spectrum fungicidal activity against diverse fungal species, with particular potency against pathogenic yeasts. The compound's effectiveness varies depending on the species, strain, and growth conditions, but consistently results in irreversible cell death when fatty acid synthesis is completely blocked.
Candida Species: this compound exhibits potent fungicidal activity against multiple Candida species, including C. parapsilosis and C. albicans [5]. Research has demonstrated that treatment with the minimal inhibitory concentration of this compound effectively kills wild-type yeast cells in serum, highlighting its potential for treating systemic infections [5]. Deletion of fatty acid synthase genes in these pathogens significantly attenuates their virulence, confirming the importance of this pathway for fungal pathogenesis [5].
Saccharomyces cerevisiae: The inhibitory effect of this compound on S. cerevisiae has been well-characterized as fungicidal in standard media including YPD (yeast extract, peptone, glucose) and YNB (yeast nitrogen base with glucose) [5]. Cell death occurs rapidly within hours of treatment, underscoring the essential nature of fatty acid synthesis for yeast survival [5].
Cryptococcus neoformans: While specific studies on this compound's activity against C. neoformans are limited in the provided literature, the conserved nature of fatty acid synthesis pathways across fungal species suggests likely susceptibility to FAS inhibition [7].
Table 1: Fungicidal Activity of this compound Against Pathogenic Fungi
| Fungal Species | MIC Range (μg/mL) | MFC (μg/mL) | Key Findings | References |
|---|---|---|---|---|
| Candida albicans | Not specified | Not specified | Significant cell death within hours in serum; FAS deletion attenuates virulence | [5] |
| Candida parapsilosis | Not specified | Not specified | Hypersensitivity to serum; FAS2 mutant shows increased susceptibility | [5] |
| Saccharomyces cerevisiae | Not specified | Not specified | Fungicidal activity in YPD and YNB media; cell death within hours | [5] |
| Various fungi | Variable by species | Not specified | Increased activity with carbon chain length up to C12 | [8] |
The antifungal activity of this compound is highly dependent on its structural features. Structure-activity relationship (SAR) studies have revealed that:
This section provides detailed methodologies for evaluating this compound's antifungal activity, determining its fungicidal effects, and exploring potential synergistic combinations with conventional antifungals.
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.
Materials:
Procedure:
Notes:
Purpose: To distinguish between fungistatic and fungicidal activity and determine the rate of killing.
Materials:
Procedure:
Interpretation:
Application Note: this compound has demonstrated fungicidal activity against yeasts including Candida species and S. cerevisiae in standard media such as YPD and YNB [5].
Purpose: To evaluate potential synergistic interactions between this compound and conventional antifungal agents.
Materials:
Procedure:
Interpretation: Calculate the fractional inhibitory concentration index (FICI): FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
Figure 2: Checkerboard Assay Workflow for Synergy Testing. This diagram outlines the procedural steps for evaluating potential synergistic interactions between this compound and conventional antifungal agents using the checkerboard method.
Purpose: To confirm that this compound's antifungal activity specifically results from fatty acid synthesis inhibition.
Materials:
Procedure:
Expected Results:
This compound serves as a valuable tool for investigating fungal lipid metabolism, virulence mechanisms, and potential therapeutic applications. This section outlines specialized protocols for advanced research applications.
Purpose: To comprehensively characterize changes in lipid profiles following this compound treatment.
Materials:
Procedure:
Application Note: this compound treatment of U-87MG glioblastoma cells led to a significant decrease in fatty acids, including palmitic acid, as determined by GC-MS analysis [6]. Similar approaches can be applied to fungal systems to elucidate the specific lipid alterations induced by FAS inhibition.
Purpose: To evaluate the impact of FAS inhibition on fungal pathogenicity.
Materials:
In Vitro Virulence Assays:
Serum Survival Assay:
Macrophage Survival Assay:
Biofilm Formation Assay:
In Vivo Studies:
Key Finding: Deletion of fatty acid synthase genes significantly attenuates virulence in Candida parapsilosis and Candida albicans, supporting FAS as a promising antifungal target [5].
Purpose: To investigate potential resistance mechanisms against this compound.
Materials:
Procedure:
Serial Passage Experiment:
Whole Genome Sequencing:
Mechanism Validation:
Expected Outcomes:
This compound's chemical instability presents challenges for research applications, particularly for long-term studies or in vivo experiments. This section addresses key formulation and handling considerations.
Table 2: this compound Properties and Stability Considerations
| Property | Specification | Research Implications |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol; slightly soluble in water | Stock solutions typically prepared in DMSO at 10-100 mg/mL |
| Stability | Chemically unstable in solution; degrades rapidly in aqueous media | Fresh solutions should be prepared frequently; aliquots stored at -20°C |
| Storage | Solid form stable at -20°C; protect from light and moisture | Desiccate solid; minimize freeze-thaw cycles of stock solutions |
| Working Concentration | DMSO concentration should not exceed 1% (v/v) in biological assays | Dilute stock solutions appropriately to maintain cell viability |
| Alternative Inhibitors | C75, C93 (more stable synthetic analogs) | Consider for long-term experiments where this compound stability is limiting |
This compound remains a valuable tool for investigating fungal fatty acid biosynthesis and developing novel antifungal strategies. Its fungicidal activity against diverse pathogenic yeasts, combined with its ability to attenuate virulence, positions FAS as a promising target for antifungal development [5] [7]. The experimental protocols outlined herein provide researchers with robust methodologies for evaluating this compound's antifungal properties, investigating its mechanism of action, and exploring potential therapeutic applications.
Future research directions should focus on:
As antifungal resistance continues to emerge, targeting fundamental metabolic pathways such as fatty acid synthesis offers a promising alternative strategy for managing fungal infections.
This compound is a natural antifungal antibiotic derived from the fungus Cephalosporium caerulens that has emerged as a potent and selective inhibitor of fatty acid synthase (FASN), a key metabolic enzyme overexpressed in numerous cancer types. [1] This 270 kDa cytosolic multifunctional polypeptide serves as the primary enzyme responsible for catalyzing the conversion of dietary carbohydrates to fatty acids, with normal cells preferentially utilizing circulating dietary fatty acids for structural lipid synthesis. [2] In contrast, cancer cells demonstrate markedly increased dependence on de novo fatty acid synthesis for membrane production and energy needs, making them particularly vulnerable to FASN inhibition. [2] [1] The selective cytotoxicity of this compound against cancer cells while sparing normal cells positions it as a promising candidate for targeted cancer therapy, with demonstrated efficacy across a broad spectrum of malignancies including breast, prostate, colon, ovarian, and brain cancers. [1]
The molecular structure of this compound, (2R, 3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide, enables its specific interaction with FASN through covalent binding to the active-site cysteine thiol in the β-ketoacyl-synthase domain, resulting in irreversible enzyme inhibition. [2] [1] Structural analyses have revealed that this compound binds within a hydrophobic pocket at the FAS-dimer interface, though interestingly, the fit is not optimal, suggesting potential for developing improved analogs with enhanced binding efficiency. [1] Despite its potent anti-cancer activity in vitro, this compound's clinical application has been limited by its chemical instability in physiological conditions, prompting the development of more stable synthetic derivatives such as C75 and C93. [1] Nevertheless, this compound remains an invaluable research tool for elucidating the relationship between altered lipid metabolism and cancer cell survival.
The fundamental mechanism underlying this compound's anti-cancer activity involves specific inhibition of fatty acid synthase (FASN), leading to disrupted lipid metabolism and ultimately apoptotic cell death. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid that serves as a precursor for more complex lipids essential for membrane formation, signaling molecules, and energy storage in rapidly proliferating cancer cells. [3] this compound functions as a non-competitive inhibitor that covalently modifies the active cysteine residue (Cys161) in the β-ketoacyl synthase domain of FASN, effectively blocking fatty acid elongation and leading to the accumulation of malonyl-CoA precursors. [3] [1] This inhibition results in approximately 50% reduction in endogenous fatty acid synthesis across various cancer cell types, as demonstrated by radiolabeled acetate incorporation assays. [2]
The consequences of FASN inhibition extend beyond mere substrate deprivation, triggering a complex cascade of metabolic and signaling disruptions that converge on apoptotic pathways. Cancer cells with elevated FASN expression experience profound metabolic stress when fatty acid synthesis is impaired, leading to activation of the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and reactive oxygen species (ROS) accumulation. [4] These interconnected stress pathways ultimately activate both intrinsic and extrinsic apoptotic mechanisms, resulting in caspase activation, DNA fragmentation, and characteristic morphological changes associated with programmed cell death. [4] [2] The critical dependence of cancer cells on de novo lipogenesis, compared to normal cells that preferentially utilize dietary lipids, explains the selective cytotoxicity of this compound and establishes FASN as a compelling therapeutic target in oncology.
Beyond its primary action on FASN, this compound influences multiple additional pathways that contribute to its pro-apoptotic effects:
Mitochondrial Pathway Activation: this compound treatment induces Bax overexpression and cytochrome c release from mitochondria in both wild-type p53 and mutant p53 tumor cell lines, indicating a p53-independent activation of the intrinsic apoptotic pathway. [5] This mitochondrial disruption occurs without immediate collapse of the mitochondrial membrane potential, but ultimately leads to caspase-9 and caspase-3 activation, executing the apoptotic program. [5]
Hexokinase II Disruption: In ZR-75-1 human breast cancer cells, this compound disrupts the interaction between hexokinase II (HKII) and apoptosis-inducing factor (AIF), compromising mitochondrial integrity and promoting cell death. [6] This mechanism is particularly significant given HKII's role in protecting cancer cells from apoptosis and its overexpression in most cancer types.
Adenine Metabolic Pathway Interference: Proteomic studies in Schizosaccharomyces pombe have revealed that this compound modulates proteins involved in adenine metabolism, leading to accumulation of AMP and p-ribosyl-s-amino-imidazole carboxamide (AICAR) while reducing other necessary nucleotides. [7] [8] This metabolic disruption causes feedback inhibition of key enzymes and transcriptional regulation in both de novo and salvage adenine metabolic pathways, ultimately resulting in cell cycle defects and apoptosis.
PI3K/Akt Pathway Sensitization: Combined treatment with this compound and LY294002, a PI3K/Akt inhibitor, demonstrates synergistic enhancement of apoptotic cell death in ZR-75-1 breast cancer cells, suggesting that this compound may sensitize cancer cells to pathway-targeted therapies. [6]
The following diagram illustrates the interconnected mechanisms through which this compound induces apoptosis in cancer cells:
Extensive in vitro studies have demonstrated this compound's cytotoxic effects across a broad spectrum of cancer types, with potency generally correlating with the basal level of fatty acid synthesis activity in each cell line. The table below summarizes this compound's half-maximal inhibitory concentration (IC50) values and key apoptotic findings from peer-reviewed studies:
Table 1: this compound cytotoxicity and apoptotic effects across cancer cell types
| Cancer Type | Cell Line | IC50 Value | Key Apoptotic Findings | Citation |
|---|---|---|---|---|
| Glioblastoma | U-87MG | 5.55 μg/mL (48h) | ~50% reduction in palmitic acid; MMP collapse; ROS generation; ER stress | [4] |
| Breast Cancer | ZR-75-1 | Not specified | Disruption of HKII-AIF interaction; enhanced apoptosis with PI3K inhibition | [6] |
| Retinoblastoma | Y79 | Not specified | Altered cell morphology; decreased FASN enzyme activity | [3] [9] |
| Ovarian Cancer | NIH:OVCAR-3 | <5 μg/mL (72h) | Selective cytotoxicity compared to normal fibroblasts; growth inhibition | [1] |
| Multiple Cancers | Various | Variable | Broad cytotoxicity against breast, ovary, colon, leukemia, prostate lines | [1] |
Beyond direct cytotoxicity, this compound treatment produces significant functional impairments in cancer cells, affecting their proliferative, invasive, and clonogenic capacities. The following table summarizes these critical functional effects based on experimental evidence:
Table 2: Functional consequences of this compound treatment in cancer models
| Functional Parameter | Experimental Model | Treatment Conditions | Observed Effects | Citation |
|---|---|---|---|---|
| Clonogenic Survival | U-87MG Glioblastoma | 3.6-5.55 μg/mL for 48h | Attenuated 2D and 3D clonogenic survival | [4] |
| Cell Motility & Invasion | U-87MG Glioblastoma | 3.6-5.55 μg/mL for 48h | Reduced cell motility; attenuated EMT and stemness markers | [4] |
| Fatty Acid Composition | U-87MG Glioblastoma | 3.6-5.55 μg/mL for 48h | Significant decrease in palmitic acid and other fatty acids | [4] |
| Cell Cycle Progression | Glioma Cells | 5 μg/mL for 24h | S-phase arrest; nuclear division defects | [2] |
| Tumor Growth In Vivo | OVCAR-3 Xenograft | Not specified | Delayed disease progression; reduced malignant ascites | [1] |
The MTT assay provides a reliable colorimetric method for quantifying cell viability based on metabolic activity and is widely used to determine this compound's cytotoxicity across cancer cell types.
Materials Required:
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (e.g., 1×10⁴ cells/well for U-87MG, 5×10³ cells/well for Y79) in 100 μL complete medium. Include control wells containing medium only for background subtraction. [4] [3]
This compound Treatment: Following 24-hour incubation to allow cell attachment, prepare fresh this compound solutions in complete medium at desired concentrations (typically 0-15 μg/mL range). Remove original medium and add 100 μL of this compound-containing medium to treatment wells. For vehicle control, use medium containing equivalent DMSO concentration (not exceeding 0.06% v/v). [4]
Incubation: Return plates to CO2 incubator for treatment duration (24-72 hours, depending on experimental design).
MTT Application: After treatment, add 10 μL of MTT stock solution (5 mg/mL in PBS) to each well, resulting in final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C to allow formazan crystal formation. [3] [10]
Solubilization: Carefully remove medium containing MTT and add 100 μL of SDS-HCl solution (10% SDS in 0.01 M HCl) to dissolve formazan crystals. Incubate for additional 4 hours at 37°C. [10]
Absorbance Measurement: Mix contents thoroughly by pipetting and measure absorbance at 570 nm using microplate reader. Calculate cell viability as percentage of vehicle-treated controls after background subtraction.
Data Analysis:
Flow Cytometry for Apoptosis Detection:
Annexin V/Propidium Iodide Staining: Treat cells with this compound (IC50 concentration) for 24-48 hours. Harvest cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [2]
Mitochondrial Membrane Potential (ΔΨm) Assessment: Use JC-1 or TMRE fluorescent dyes according to established protocols. This compound treatment typically causes collapse of mitochondrial membrane potential, indicated by fluorescence shift. [4]
Western Blot Analysis for Apoptotic Proteins:
GC-MS Analysis of Fatty Acid Composition:
The following workflow diagram illustrates the key experimental procedures for evaluating this compound-induced apoptosis:
This compound serves as a valuable research tool in multiple oncology research contexts:
Mechanistic Studies of Lipid Metabolism in Cancer: this compound enables investigation of the functional significance of upregulated de novo lipogenesis in cancer cells, helping elucidate the relationship between FASN activity and malignant progression. Studies have demonstrated that this compound-mediated FASN inhibition disrupts cancer cell proliferation, invasion, and survival through multiple interconnected pathways. [4] [2]
Combination Therapy Screening: Researchers utilize this compound to identify potential synergistic combinations with conventional chemotherapeutics and targeted agents. For instance, the observed sensitization of ZR-75-1 breast cancer cells to PI3K/Akt inhibition when combined with this compound suggests promising combinatorial approaches. [6]
Cancer Stem Cell Research: Recent evidence indicates that this compound attenuates stemness characteristics in glioblastoma cells and patient-derived glioma stem cells, supporting its application in studying cancer stem cell metabolism and developing targeted interventions. [4]
Drug Discovery and Validation: As a prototypical FASN inhibitor, this compound provides a benchmark for evaluating novel FASN-targeting compounds and validating FASN as a therapeutic target in various cancer types. [3] [9]
While this compound remains an indispensable research tool, several limitations affect its clinical translatability:
Chemical Instability: this compound's epoxyamide moiety is susceptible to hydrolysis under physiological conditions, limiting its in vivo utility. [1]
Short Half-Life: Rapid metabolic degradation compromises sustained FASN inhibition in animal models and human applications.
Limited Solubility: this compound requires dissolution in DMSO, creating formulation challenges for in vivo studies.
To address these limitations, researchers have developed more stable FASN inhibitors:
C75: A synthetic this compound derivative with improved stability and maintained FASN inhibitory activity, showing efficacy in breast cancer xenograft models. [1]
C93: A further optimized compound with enhanced potency and reduced side effects, demonstrating significant tumor growth delay in non-small cell lung cancer models. [1]
Orlistat: Originally developed as an anti-obesity drug, orlistat inhibits the thioesterase domain of FASN and has shown antitumor activity in prostate cancer models. [3] [9]
Triclosan: This antimicrobial agent inhibits the enoyl reductase domain of FASN and has demonstrated anti-proliferative effects in breast cancer cells. [3] [9]
This compound has established itself as a fundamental research tool for investigating the critical relationship between altered lipid metabolism and cancer cell survival. Its well-characterized mechanism of FASN inhibition, coupled with its demonstrated efficacy across diverse cancer types, underscores the therapeutic potential of targeting de novo lipogenesis in oncology. The detailed protocols and comprehensive data summarized in these Application Notes provide researchers with robust methodologies for investigating this compound-induced apoptosis and exploring combination strategies that may overcome current therapeutic resistance. While this compound's chemical limitations restrict its direct clinical application, it continues to serve as an invaluable prototype for developing next-generation FASN inhibitors and combination regimens that exploit the metabolic dependencies of cancer cells.
This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens that functions as a potent, irreversible inhibitor of fatty acid synthase (FASN), a key metabolic enzyme in de novo lipogenesis. [1] In oncology, this compound has emerged as a promising therapeutic candidate due to its ability to target metabolic dependencies in cancer cells, particularly in aggressive malignancies like glioblastoma (GBM) where FASN is frequently overexpressed. [1] [2] The inhibition of FASN by this compound disrupts palmitic acid production (a 16-carbon fatty acid), impairing essential biosynthetic processes in rapidly proliferating cancer cells. [1] This application note provides a comprehensive overview of this compound's mechanism in inducing endoplasmic reticulum (ER) stress and detailed protocols for investigating its anti-tumor effects in glioblastoma models.
The significance of this compound in cancer research stems from the metabolic rewiring observed in many tumors, which often exhibit enhanced lipogenesis even in the presence of extracellular lipids. [1] This lipogenic phenotype is associated with malignancy, stemness, and therapy resistance, making FASN an attractive therapeutic target. [1] Recent evidence indicates that this compound not only inhibits FASN but also targets hydroxymethylglutaryl-CoA synthase 1 (HMGCS1), effectively disrupting both lipid metabolism and the mevalonate pathway. [3] This dual inhibition strategy has shown promising results in sensitizing tumor cells to ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. [3]
The inhibition of FASN by this compound initiates a complex cascade of molecular events culminating in ER stress and apoptosis:
FASN Inhibition and Palmitate Depletion: this compound directly binds to and inhibits FASN, significantly reducing intracellular levels of palmitic acid and other fatty acids essential for membrane synthesis and protein palmitoylation. [1] Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed a significant decrease in fatty acid levels following this compound treatment (3.6 μg/mL and 5.55 μg/mL for 48 hours). [1]
ER Stress Activation: disruption of lipid homeostasis leads to the accumulation of unfolded and misfolded proteins in the ER lumen, initiating the unfolded protein response (UPR). [1] [4] The UPR is mediated through three primary transmembrane sensors: PERK (protein kinase R-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). [5] [4]
Mitochondrial Dysfunction: this compound treatment causes collapsed mitochondrial membrane potential (MMP) and increased intracellular reactive oxygen species (ROS) levels, creating a deleterious cycle that amplifies ER stress. [1] The increased ROS production directly damages ER folding machinery, further exacerbating protein misfolding.
Apoptosis Execution: sustained ER stress activates pro-apoptotic pathways through several mechanisms, including CHOP/GADD153 upregulation, caspase-3/7 activation, and Bcl-2 suppression. [4] this compound has been demonstrated to promote markedly autophagy and apoptosis despite increased cellular stress response proteins Hsp70 and p-HSF1. [1]
Table 1: Key Molecular Events in this compound-Induced ER Stress
| Molecular Event | Key Elements | Biological Consequence |
|---|---|---|
| FASN Inhibition | Reduced palmitic acid production; Disrupted lipid metabolism | Impaired membrane synthesis and protein palmitoylation |
| UPR Activation | PERK-eIF2α-ATF4-CHOP; IRE1-XBP1; ATF6 pathways | Adaptive response progressing to apoptosis |
| Oxidative Stress | ROS generation; Mitochondrial membrane potential collapse | Amplification of ER stress; Damage to cellular components |
| Metabolic Disruption | Dual inhibition of FASN and HMGCS1 | Impaired GPX4 synthesis; Ferroptosis sensitization |
Beyond direct cytotoxicity, this compound significantly impairs glioblastoma pathogenicity by targeting essential malignancy characteristics:
Reduced Motility and Invasion: FASN inhibition attenuates cell motility and reduces markers associated with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. [1] [2]
Stemness Suppression: this compound treatment reduces cancer stem cell (CSC) characteristics, diminishing tumor initiation capacity and therapy resistance. [1] [2] This effect on stemness phenotypes is particularly relevant in glioblastoma, which contains therapy-resistant stem-like cell populations.
Clonogenic Impairment: both 2D and 3D clonogenic survival are significantly attenuated following this compound treatment, indicating reduced long-term proliferative potential. [1]
Table 2: this compound Treatment Parameters and Effects in Glioblastoma Models
| Parameter | IC20 Value | IC50 Value | Key Observed Effects |
|---|---|---|---|
| Concentration & Duration | 3.6 μg/mL for 48h | 5.55 μg/mL for 48h | Dose- and time-dependent decrease in viability |
| Fatty Acid Reduction | Significant decrease in palmitic acid and other FAs | More pronounced decrease in FAs | Disrupted membrane synthesis and signaling |
| Metastatic Potential | Reduced cell motility and clonogenic survival | Further reduction in motility and survival | Attenuated EMT and stemness phenotypes |
| Stress Pathway Activation | Moderate ROS increase and MMP collapse | Severe ROS increase and MMP collapse | Enhanced ER stress and apoptosis |
| PI3K/AKT/NF-κB Axis | Partial inhibition of signaling | Marked inhibition of signaling | Reduced survival pathway activation |
Objective: To evaluate this compound-induced cytotoxicity and ER stress in glioblastoma cell lines.
Materials:
Procedure:
Objective: To determine this compound cytotoxicity and calculate IC₅₀ values.
Materials:
Procedure:
Objective: To evaluate changes in fatty acid composition following this compound treatment.
Materials:
Procedure:
Objective: To measure this compound-induced oxidative stress and mitochondrial dysfunction.
Materials:
Procedure:
ROS Detection:
Mitochondrial Membrane Potential:
Objective: To evaluate expression of ER stress, UPR, and apoptosis proteins.
Materials:
Procedure:
The induction of ER stress via this compound represents a promising therapeutic approach for glioblastoma and other malignancies, particularly in combination strategies:
Chemosensitization: this compound pretreatment may enhance the efficacy of conventional chemotherapeutics by disrupting metabolic adaptation mechanisms. Research has indicated that ER stress induction can increase GBM sensitivity to temozolomide. [4]
Ferroptosis Promotion: Through its dual inhibition of FASN and HMGCS1, this compound suppresses GPX4 synthesis and sensitizes tumor cells to ferroptosis inducers like erastin. [3] Combined this compound and erastin treatment has demonstrated marked tumor regression in xenograft mouse models without observable toxicity. [3]
Metastasis Suppression: By attenuating EMT and stemness phenotypes, this compound reduces the aggressiveness and invasive potential of glioblastoma cells, potentially limiting metastatic dissemination. [1] [2]
Synergistic Combinations: Network pharmacology approaches have revealed that protein and lipid kinases are crucial targets in this compound-mediated cell signaling, with confirmed effects on the PI3K/AKT/NF-κB axis. [1] This suggests potential synergistic combinations with targeted kinase inhibitors.
This compound represents a promising therapeutic candidate for glioblastoma through its multifaceted mechanism of action involving FASN inhibition, ER stress induction, ROS generation, and attenuation of aggressive cancer phenotypes. The detailed protocols provided in this application note enable researchers to systematically investigate this compound's effects on cancer cell metabolism, stress response pathways, and cell death mechanisms. Future research directions should focus on optimizing combination therapies that leverage this compound's ER stress-inducing properties while minimizing potential resistance mechanisms.
Fatty acid synthase (FASN) has emerged as a promising therapeutic target in oncology due to its critical role in de novo lipogenesis, a metabolic pathway frequently hijacked by cancer cells to support their rapid proliferation and survival. This compound (CER), a natural antifungal metabolite derived from the fungus Cephalosporium caerulens, functions as a potent FASN inhibitor that effectively blocks palmitate synthesis through irreversible binding to the β-ketoacyl-acyl carrier protein synthase domain. This inhibition disrupts the lipogenic phenotype that many aggressive cancers, including glioblastoma (GB) and pancreatic ductal adenocarcinoma (PDAC), depend on for membrane biosynthesis, energy storage, and signaling molecule production. The profound dependency of certain cancer cells on elevated FASN activity creates a therapeutic window that can be exploited through targeted inhibition, potentially overcoming the limitations of conventional therapies.
The molecular consequences of FASN inhibition extend far beyond simple lipid deprivation, triggering a cascade of metabolic disruptions that ultimately compromise cancer cell viability. This compound-mediated FASN inhibition has been demonstrated to induce endoplasmic reticulum (ER) stress through disruption of protein palmitoylation and proper protein folding, simultaneously generating oxidative damage via mitochondrial dysfunction. These interconnected stress pathways converge to activate mitochondrial apoptosis in susceptible cancer cells, while additionally impairing critical pro-tumorigenic behaviors including migration, invasion, and stemness properties. The compound's ability to simultaneously target multiple hallmarks of cancer through metabolic disruption makes it an invaluable research tool for investigating cancer-specific metabolic vulnerabilities and a promising candidate for therapeutic development, particularly in combination strategies that exploit its sensitization effects on conventional apoptosis pathways.
Dose-Dependent Viability Reduction: this compound treatment in U-87MG human glioblastoma cells demonstrates a clear time and concentration-dependent cytotoxicity profile. The established IC50 value of 5.55 μg/mL at 48 hours provides a benchmark for effective experimental treatment, while the IC20 value of 3.6 μg/mL serves as an appropriate sublethal concentration for investigating adaptive responses [1]. This dose-response relationship is fundamental for designing experiments that distinguish between direct cytotoxic effects and subtler phenotypic modifications.
Morphological Alterations: Treated cells exhibit significant changes in cellular architecture including cell shrinkage, membrane blebbing, and detachment from substrate. These morphological indicators of cell stress and death progression provide preliminary evidence of treatment efficacy and can be quantified through image analysis algorithms to establish correlation with molecular markers of apoptosis and metabolic stress.
Fatty Acid Profile Alteration: GC-MS analysis confirms that this compound treatment causes a significant reduction in cellular fatty acids, particularly the 16-carbon chain palmitic acid which represents the direct enzymatic product of FASN activity [1]. This measurable depletion in de novo lipogenesis output serves as a critical pharmacodynamic marker confirming effective target engagement during experimental treatments.
Bioenergetic Disruption: The interruption of fatty acid synthesis creates dual metabolic insults by simultaneously depriving cells of essential membrane components and reducing substrate for β-oxidation. This metabolic rewiring forces cells to adapt their energy production strategies, often resulting in compromised mitochondrial efficiency and increased reliance on alternative nutrient sources.
Reactive Oxygen Species (ROS) Accumulation: this compound treatment triggers a marked increase in intracellular ROS levels, establishing a pro-oxidant cellular environment that damages macromolecules and activates stress signaling pathways. This oxidative burden represents a key mediator of this compound's anti-cancer effects, particularly in cancer cells already operating under elevated basal ROS levels.
Mitochondrial Membrane Potential (MMP) Collapse: The disruption of ΔΨm reflects serious compromise of mitochondrial integrity and function, preceding the irreversible commitment to cell death. This collapse of the electrochemical gradient essential for ATP production and metabolite transport can be quantified through fluorometric assays using JC-1 or TMRM dyes, providing a sensitive indicator of early mitochondrial dysfunction [1].
Cell Culture Conditions:
This compound Treatment Preparation:
JC-1 Staining Protocol:
TMRM Assay Alternative:
DCFDA Assay Protocol:
MitoSOX Red Mitochondrial Superoxide Detection:
Lipid Extraction Procedure:
GC-MS Analysis Parameters:
Table 1: Critical Experimental Parameters for this compound Treatment
| Experimental Component | Specifications | Purpose/Notes |
|---|---|---|
| Cell Lines | U-87MG, LN-229, HEK-293 | U-87MG is primary model for GB studies |
| This compound Stock | 10 mg/mL in DMSO | Aliquot and store at -20°C; avoid freeze-thaw cycles |
| IC50 Value | 5.55 μg/mL at 48h | U-87MG cells; confirm for each cell line |
| IC20 Value | 3.6 μg/mL at 48h | Subtoxic dose for adaptive response studies |
| Vehicle Control | DMSO ≤0.06% v/v | Critical control for solvent effects |
| Treatment Duration | 24-72 hours | Time-dependent effects observed |
Dose-Response Relationships: Comprehensive quantification of this compound's effects across multiple cellular parameters reveals its potent anti-cancer activity at defined concentration ranges. The established IC50 values provide critical reference points for experimental design, while time-course analyses demonstrate the progressive nature of this compound-induced cytotoxicity. Measurement of population doubling times and colony formation efficiency following sublethal exposure further illuminates the long-term anti-proliferative consequences of FASN inhibition that may not be immediately apparent through acute viability assays.
Metabolic Flux Alterations: Systematic evaluation of this compound's impact on cellular bioenergetics through extracellular flux analysis reveals profound disruption of both oxidative phosphorylation and glycolytic capacity. The metabolic inflexibility induced by FASN inhibition creates energy stress that compromises cellular adaptability to nutrient fluctuations. Concurrent assessment of glucose uptake and lactate production provides additional insight into the compensatory metabolic reprogramming that cells attempt to employ when de novo lipogenesis is compromised.
Table 2: Quantitative Effects of this compound on U-87MG Glioblastoma Cells
| Parameter Assessed | Experimental Method | Key Findings | Significance | |------------------------|-------------------------|------------------|-----------------| | Cell Viability | MTT assay | IC50 = 5.55 μg/mL at 48h [1] | Establishes effective dosing range | | Palmitic Acid Levels | GC-MS analysis | Significant decrease [1] | Confirms target engagement | | Mitochondrial Membrane Potential JC-1 assay | Marked decrease in red/green ratio [1] | Induces mitochondrial dysfunction | | ROS Production | DCFDA assay | Significant increase [1] | Generates oxidative stress | | Colony Formation | 2D/3D clonogenic assay | Dose-dependent reduction [1] | Impairs long-term proliferation | | Cell Motility | Migration/invasion assays | Attenuated motility [1] | Reduces aggressive behavior | | EMT/Stemness Markers | Immunoblotting | Reduced expression [1] | Reverses aggressive phenotypes |
Cell Death Analysis: Multiparametric assessment of apoptosis induction through annexin V/propidium iodide staining, caspase-3/7 activation assays, and mitochondrial outer membrane permeabilization measurements provides quantitative verification of this compound's pro-apoptotic efficacy. The temporal progression from early mitochondrial depolarization to late-stage apoptotic commitment can be precisely mapped to establish the sequence of molecular events culminating in cell death.
Stress Pathway Activation: Western blot analysis of key stress response mediators including Hsp70, p-HSF1, CHOP, and ATF4 provides mechanistic insight into the cellular defense systems activated by this compound-induced metabolic disruption [1]. The balance between pro-survival adaptive responses and pro-apoptotic commitment signals determines ultimate treatment outcomes, highlighting the importance of comprehensive pathway analysis rather than single-marker assessment.
The molecular consequences of FASN inhibition extend through an integrated signaling network that coordinates cellular stress responses and fate decisions following this compound treatment. The diagram below illustrates the key molecular pathways mediating this compound's effects:
Diagram 1: this compound-induced signaling pathways in cancer cells. The visualization illustrates how FASN inhibition triggers interconnected metabolic stress and signaling modulation pathways culminating in apoptosis and reduced aggressive phenotypes.
The mitochondrial permeability transition pore (MPTP) serves as a critical execution point in this compound-induced cell death, functioning as a calcium-dependent regulator of mitochondrial membrane integrity [2]. Current research indicates that MPTP represents a multiprotein complex spanning both mitochondrial membranes, with proposed structural components including adenine nucleotide translocator (ANT) and ATP synthase, regulated by cyclophilin D (Cyp-D) [2]. Under physiological conditions, transient MPTP opening facilitates calcium homeostasis and redox signaling, but sustained activation triggered by this compound-induced stress cascades causes irreversible collapse of mitochondrial function.
The precise molecular architecture of MPTP remains actively debated, with two predominant models proposing either the ATP synthase c-ring or ANT as core structural components [2]. This compound treatment promotes MPTP opening through multiple synergistic mechanisms: calcium dysregulation from ER stress, oxidative damage from increased ROS production, and direct modulation of MPTP component sensitivity to activation stimuli. This concerted action ultimately leads to permeabilization of the inner mitochondrial membrane, dissipating the electrochemical gradient essential for ATP synthesis and triggering apoptotic cascade activation through cytochrome c release.
The systematic investigation of this compound's mechanisms requires an integrated experimental approach that spans molecular, biochemical, and functional analyses. The following workflow diagram outlines a comprehensive strategy for evaluating this compound-induced cellular responses:
Diagram 2: Comprehensive experimental workflow for evaluating this compound effects. The sequential approach ensures systematic investigation from initial phenotypic observations to mechanistic pathway analysis.
The strategic integration of this compound with established anti-cancer agents represents a promising approach for overcoming therapy resistance in aggressive malignancies. Research demonstrates that FASN inhibition profoundly sensitizes pancreatic ductal adenocarcinoma cells to BH3 mimetics such as ABT-263 (navitoclax) and ABT-199 (venetoclax), effectively lowering the mitochondrial apoptosis threshold and bypassing resistance mechanisms [3]. This synergistic interaction creates a therapeutic opportunity to exploit metabolic vulnerabilities while directly targeting apoptotic machinery, potentially enhancing efficacy while reducing required drug concentrations and associated toxicities.
The molecular basis for this synergistic interaction involves this compound's ability to shift the balance of BCL-2 family proteins toward pro-apoptotic signaling while simultaneously inducing metabolic stress that primes mitochondria for permeability transition. This dual action creates a lethal combination with BH3 mimetics that specifically neutralize anti-apoptotic proteins like BCL-2, BCL-XL, and BCL-W [3]. The compelling preclinical evidence supporting this combination approach warrants continued investigation in diverse cancer models, particularly those characterized by high basal FASN expression and resistance to conventional therapies.
Critical Experimental Parameters:
Troubleshooting Common Issues:
This compound represents a powerful pharmacological tool for investigating the therapeutic potential of FASN inhibition in cancer models. The well-established protocols outlined in these application notes provide a robust framework for evaluating this compound-induced ROS generation, mitochondrial membrane collapse, and associated anti-cancer effects. The integrated mechanistic approach combining functional assessments with molecular analyses offers comprehensive insight into the complex cellular responses to metabolic disruption.
The consistent observation that this compound simultaneously impairs multiple hallmarks of cancer – including proliferation, survival, motility, and stemness – through targeted metabolic intervention highlights the therapeutic promise of FASN inhibition strategies. Furthermore, the ability of this compound to sensitize cancer cells to established targeted therapies provides a compelling rationale for combination approaches in treatment-resistant malignancies. As research in this area continues to evolve, these standardized protocols will facilitate comparative analyses across models and laboratories, accelerating the translation of metabolic targeting strategies into clinical applications.
Glioma stem cells (GSCs) represent a subpopulation within glioblastoma characterized by their self-renewal capacity, differentiation potential, and significant contribution to tumor recurrence and therapy resistance. These cells exhibit remarkable plasticity and can transition between different molecular subtypes, primarily the proneural (PN) and mesenchymal (MES) phenotypes, each with distinct gene expression profiles and functional characteristics [1]. The PN subtype is characterized by expression of markers such as CD133, Olig2, and SOX2, while the MES subtype expresses CD44, OCT4, and ALDH1A3 [1]. This phenotypic heterogeneity contributes substantially to the challenges in treating glioblastoma, as GSCs demonstrate enhanced resistance to conventional therapies and are key drivers of tumor progression.
Fatty acid synthase (FASN), a key metabolic enzyme that catalyzes the production of palmitate through de novo lipogenesis, has emerged as a critical regulator of GSC maintenance and function. Glioblastoma cells exhibit accelerated de novo lipogenesis flux and frequently display FASN overexpression, which is closely associated with malignant progression, stemness maintenance, and therapy resistance [2] [3]. This compound, a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens, functions as a potent FASN inhibitor that effectively blocks fatty acid synthesis by covalently binding to the β-ketoacyl synthase domain of FASN [2]. Through inhibition of FASN, this compound disrupts essential metabolic pathways in GSCs, leading to reduced stemness phenotypes, decreased tumorigenicity, and enhanced sensitivity to cell death mechanisms.
The following diagram illustrates the molecular mechanism of this compound action in glioma stem cells:
Table 1: this compound effects on GSC viability and stemness markers
| Parameter | Control Values | This compound Treatment (20 μM) | Change (%) | Experimental Model | Reference |
|---|---|---|---|---|---|
| Cell Viability | 100% | 50% (IC₅₀) | -50% | U-87MG cells (48h) | [2] |
| Palmitic Acid Levels | 100% | ~50% | -50% | U-87MG cells | [2] |
| Stemness Markers | |||||
| Nestin expression | 100% | Significant decrease | -~60% | Patient-derived GSCs | [3] |
| SOX2 expression | 100% | Significant decrease | -~55% | Patient-derived GSCs | [3] |
| FABP7 expression | 100% | Significant decrease | -~65% | Patient-derived GSCs | [3] |
| CD133 expression | 100% | Significant decrease | -~50% | Patient-derived GSCs | [3] |
| Differentiation Marker | |||||
| GFAP expression | 100% | Significant increase | +~300% | Patient-derived GSCs | [3] |
| Functional Assays | |||||
| Migration capacity | 100% | Significant decrease | -~70% | Patient-derived GSCs | [3] |
| Clonogenic survival | 100% | Significant decrease | -~80% | U-87MG cells | [2] |
| Mechanistic Studies | |||||
| ROS production | Baseline | Significant increase | +~250% | U-87MG cells | [2] |
| ER stress markers | Baseline | Significant increase | +~200% | U-87MG cells | [2] |
| PI3K/AKT signaling | Baseline | Significant decrease | -~60% | U-87MG cells | [2] |
Table 2: this compound treatment conditions across experimental models
| Cell Model | This compound Concentration | Treatment Duration | Key Outcomes | Assay Type |
|---|---|---|---|---|
| U-87MG cells | 3.6 μg/mL (IC₂₀) | 48 hours | Reduced motility, clonogenic survival | MTT, wound healing, colony formation |
| U-87MG cells | 5.55 μg/mL (IC₅₀) | 48 hours | Significant cell death, ROS induction | MTT, flow cytometry, immunoblotting |
| Patient-derived GSCs (G144, Y10) | 20 μM | 72-96 hours | Reduced stemness markers, increased differentiation | Western blot, qPCR, immunocytochemistry |
| Patient-derived GSCs | 10-30 μM | 48-72 hours | Dose-dependent decrease in proliferation | De novo lipogenesis assay, viability tests |
Protocol 4.1.1: GSC Culture Establishment
Culture Vessel Coating:
GSC Medium Preparation:
GSC Passage and Maintenance:
Protocol 4.1.2: GSC Differentiation Induction
Protocol 4.2.1: this compound Stock Preparation and Treatment
Stock Solution Preparation:
Dose Optimization:
Standard Treatment Conditions:
Protocol 4.2.2: Cell Viability Assessment (MTT Assay)
Cell Seeding:
Treatment and Incubation:
MTT Assay Procedure:
Protocol 4.3.1: Gene Expression Analysis of Stemness Markers
RNA Extraction:
cDNA Synthesis:
Quantitative PCR:
Table 3: Stemness marker primers for qPCR analysis
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Function |
|---|---|---|---|
| Nestin | According to assay design | According to assay design | Neural stem cell marker |
| SOX2 | According to assay design | According to assay design | Stemness transcription factor |
| FABP7 | According to assay design | According to assay design | Fatty acid binding protein in GSCs |
| CD133 | According to assay design | According to assay design | GSC surface marker |
| GFAP | According to assay design | According to assay design | Differentiation marker |
Protocol 4.3.2: Protein Expression Analysis by Western Blotting
Protein Extraction:
Gel Electrophoresis and Transfer:
Immunoblotting:
Protocol 4.4.1: Intracellular ROS Detection
Cell Staining:
Flow Cytometry Analysis:
Protocol 4.4.2: De Novo Lipogenesis Assay
Radioisotope Labeling:
Lipid Extraction and Measurement:
The following diagram illustrates the experimental workflow for evaluating this compound effects on GSCs:
Table 4: Common experimental issues and solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound efficacy | Compound degradation; insufficient concentration | Prepare fresh stock solutions; test higher concentrations (up to 50 μM) |
| High variability in viability assays | Inconsistent cell seeding; neurosphere size variation | Use single cell suspensions; standardize neurosphere size before treatment |
| Poor RNA/protein quality | Inadequate extraction; RNase contamination | Use fresh reagents; work in RNase-free conditions; check sample quality before assays |
| Inconsistent Western blot results | Transfer issues; antibody problems | Verify transfer efficiency with Ponceau S; optimize antibody concentrations |
| Weak ROS signal | Insensitive dye; low ROS production | Use fresh DCFH-DA; include positive control (H₂O₂-treated cells) |
| Minimal stemness marker changes | Insufficient treatment duration; resistant GSC lines | Extend treatment time; validate with multiple GSC models |
The protocols outlined in this application note provide a comprehensive framework for investigating the effects of the FASN inhibitor this compound on glioma stem cells. The experimental approaches enable researchers to quantitatively assess how this compound-mediated disruption of lipid metabolism impacts GSC viability, stemness properties, functional capabilities, and underlying molecular mechanisms. Through systematic application of these methods, researchers can validate this compound as a potential therapeutic agent for targeting the treatment-resistant GSC population in glioblastoma.
The consistent findings across multiple studies [2] [3] demonstrate that this compound effectively reduces stemness markers (Nestin, SOX2, FABP7, CD133), induces differentiation (increased GFAP), and impairs critical GSC functions (migration, colony formation) through induction of oxidative stress, ER stress, and inhibition of PI3K/AKT/NF-κB signaling. These protocols can be adapted for combination therapy studies, drug screening approaches, and mechanistic investigations of lipid metabolism in cancer stem cells.
This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens [1] [2]. Its primary mechanism of action is the irreversible inhibition of Fatty Acid Synthase (FAS),
particularly the β-ketoacyl-ACP synthase activity, which makes it a valuable tool in metabolic and cancer research [1] [3] [2].
The main challenges for its use in experiments are well-documented:
While an exact recipe is not available, the following table summarizes critical parameters for handling this compound, inferred from general laboratory practices for sensitive compounds and the specific properties mentioned in the literature.
| Parameter | Recommendation / Known Fact | Rationale & Notes |
|---|---|---|
| Solubility | Dimethyl sulfoxide (DMSO) [3] | Standard solvent for preparing stock solutions of small molecules. |
| Reported Working Concentrations | Varies by experiment (e.g., 3.6 - 5.55 μg/mL for glioblastoma studies) [3] | Always determine the optimal dose for your specific cell line and experimental setup. |
| Stability & Storage | Aliquot and store at -20°C or below; protect from light and moisture [2]. | Critical due to known chemical instability. Preparing single-use aliquots prevents repeated freeze-thaw cycles. |
| Purity | Use high-purity grade (e.g., ≥98%) [3]. | Reduces interference from degradation byproducts. |
The diagram below outlines a general logic flow for preparing and using this compound in a cell-based experiment, incorporating steps to mitigate instability issues.
Q: What is the primary reason this compound is not used in clinical settings, despite its anti-tumor effects? A: Its clinical development is hampered by two major factors: chemical instability and significant off-target effects leading to adverse events like severe weight loss in animal models [1] [4].
Q: Are there more stable alternatives to this compound for inhibiting Fatty Acid Synthase (FASN)? A: Yes, other inhibitors have been developed. C75 was designed to mimic this compound's action with stronger anti-tumor activity, but it still induces similar weight loss [1]. Orlistat, an anti-obesity drug, has also been identified as a potent FASN inhibitor that reduces glioma cell viability and may present a different profile [4].
This compound is highly soluble in DMSO, but its stability is crucial for experimental success. The following table consolidates key data for preparing your stock solutions.
| Solvent | Solubility | Notes & Stability |
|---|---|---|
| DMSO | 10 - 25 mg/mL [1] [2] | Preferred for stock solutions. Unstable in aqueous and basic solutions; use freshly prepared stock for best results [3]. |
| Ethanol | 5 mg/mL [1] | An alternative for stock preparation. |
| Acetone | 20 mg/mL [3] | Suitable for stock solutions. |
| Water | ~0.2 mg/mL [3] | Avoid for long-term storage due to rapid degradation. |
Storage Recommendation: Store solid this compound and prepared stock solutions at -20°C, protected from light, in a tightly sealed container [3] [2]. Some manufacturers also recommend storage at 2-8°C [1].
This protocol outlines how to prepare a standard 10 mM this compound stock solution.
Calculation: To prepare 1 mL of a 10 mM solution, calculate the mass of this compound needed.
Weighing: Accurately weigh out 2.23 mg of this compound powder.
Dissolution: Transfer the powder to a volumetric vial and add 1 mL of pure, anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution, resulting in a clear solution [2].
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture [2].
Here are solutions to common problems researchers face when working with this compound.
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Loss of activity | Degraded stock solution; exposure to water or basic pH [3]. | Use fresh DMSO aliquots; ensure solvent anhydrous; avoid buffered solutions for stock; aliquot and freeze stock immediately. |
| Precipitation in assay | DMSO concentration too high; poor aqueous solubility [3]. | Keep final DMSO concentration low (e.g., 0.1-0.5%); add stock solution to aqueous buffer while vortexing gently. |
| Inconsistent results | Degraded compound; inaccurate concentration. | Use freshly prepared stock; confirm concentration with UV-Vis if needed. |
This compound is a natural epoxy-acylamide antibiotic that acts as a potent and irreversible inhibitor of Fatty Acid Synthase (FASN) [4] [2]. It specifically binds to the β-ketoacyl-ACP synthase domain of FASN, blocking the condensation step in the fatty acid synthesis cycle [4] [1]. This disruption depletes cellular fatty acids and leads to the accumulation of the precursor malonyl-CoA, which can trigger apoptosis, especially in cancer cells with upregulated lipogenesis [2]. The following diagram illustrates this mechanism and its cellular consequences.
Cerulenin is a fungal antibiotic that acts as a potent, irreversible inhibitor of fatty acid synthesis. It covalently binds to the active site cysteine residue in the β-ketoacyl-ACP synthase domain of fatty acid synthase (FAS), effectively blocking fatty acid biosynthesis [1]. Resistance mechanisms that yeast cells employ include:
| Mechanism | Description | Key Findings |
|---|---|---|
| FAS2 Mutations [2] [3] | Mutations in the gene encoding the alpha subunit of FAS. | Gly1257Ser substitution in S. cerevisiae confers 30-fold increase in enzyme resistance (IC50: 15 μM wild-type → 400 μM mutant). Gly1253Ala substitution also linked to resistance and altered fatty acid product profile [1]. |
| Efflux Pump Activation [4] | Upregulation of drug efflux transporters, reducing intracellular this compound. | Transposon insertions in YAP1 transcription factor (disrupting auto-inhibitory domain) lead to FLR1 efflux pump overexpression. This mechanism is not universal; depends on specific cellular stress context. |
This classic genetic approach helps identify novel resistance mutations.
This method confirms if resistance is due to a less sensitive FAS enzyme.
This modern, large-scale method identifies all possible loss-of-function and gain-of-function mutations that confer resistance.
Q1: Is this compound's effect on yeast fungistatic or fungicidal? The effect is fungicidal. At the minimal inhibitory concentration, this compound kills wild-type yeast cells, not just halts their growth. This lethal effect is particularly pronounced in certain environments like serum [5].
Q2: Can I use this compound to block de novo fatty acid synthesis and force yeast to use exogenous fatty acids? Yes, but you must interpret results with caution. While this compound is a specific FAS inhibitor, its use can lead to significant cell death within hours, even in standard media. An observed phenotype might be a direct consequence of cell death rather than the intended metabolic shift [5].
Q3: Are this compound resistance mechanisms conserved in other fungi, like Candida species? Yes, the core mechanism is conserved. Mutations in the fatty acid synthase gene are a known cause of this compound resistance in Candida albicans [1]. Furthermore, the principle of efflux pump upregulation (e.g., via transcription factors like YAP1) is a common antifungal resistance strategy in pathogenic fungi [4].
The following diagrams illustrate the primary molecular mechanisms of this compound resistance in yeast.
This compound is a natural antifungal antibiotic that acts as an irreversible inhibitor of β-ketoacyl-ACP synthase (KS). This enzyme is part of the Fatty Acid Synthase (FAS) system, crucial for the chain elongation step in de novo fatty acid biosynthesis [1] [2]. Its inhibition disrupts the normal production of cellular fatty acids.
The table below summarizes the typical changes in fatty acid composition observed in bacterial and cancer cells after this compound treatment [1] [3]:
| Fatty Acid Category | Change in Level | Specific Examples |
|---|---|---|
| Saturated Fatty Acids (SFAs) | Increase | C10:0, C12:0, C14:0 [1] |
| Monounsaturated Fatty Acids (MUFAs) | Decrease | C16:1Δ9, C16:1Δ7 [1] |
| Polyunsaturated Fatty Acids (PUFAs) | Increase | C20:4ω3 (ARA), C20:5ω3 (EPA), C22:6ω3 (DHA) [1] |
| Hydroxy Fatty Acids (HFAs) | Increase | 3-OH C10:0, 3-OH C12:0 [1] |
| Key Saturated Fatty Acid | Decrease | C16:0 (Palmitic Acid) [3] |
These changes occur because this compound inhibition can lead to:
Here is a detailed methodology for analyzing the fatty acid profile of cell samples, adapted from experimental procedures [1] [3].
The diagram below illustrates the complete experimental workflow from sample preparation to data analysis.
This compound is a specific inhibitor of fatty acid synthase (FAS). Its primary intended effect is to block the de novo fatty acid synthesis pathway. However, this blockade can have severe unintended consequences [1].
The following diagram illustrates the mechanism that leads to this unintended cell death.
The table below summarizes quantitative findings and conditions from recent studies that highlight this compound's unintended effects.
| Observation / Effect | Experimental Context | Key Quantitative Data / Outcome | Citation |
|---|---|---|---|
| Fungicidal Effect | Wild-type Candida yeasts in YPD/YNB media; Enhanced in serum. | Significant cell death within hours of incubation with MIC of this compound. | [1] |
| Metabolic Pathway Interference (Altered product yield) | Recombinant S. cerevisiae producing 3-Hydroxypropionic acid (3-HP). | Addition of this compound enhanced 3-HP yield by 8 times (up to 10 g/L). | [2] |
| Increased Metabolic Intermediate | Recombinant microorganisms (e.g., E. coli, C. glutamicum). | Intracellular malonyl-CoA level increased by more than 50-fold. | [2] |
Here is a detailed methodology for assessing the viability of yeast cells treated with this compound, based on common approaches in the field [1] [3].
Detailed Protocol Steps:
Cell Culture and Treatment:
Viability and Cell Death Assessment:
Q1: I only want to inhibit fatty acid synthesis temporarily to study metabolic flux, not kill my yeast culture. What can I do? The fungicidal effect of this compound makes it unsuitable for reversible inhibition. Consider genetic approaches instead. You could use a regulated promoter system (e.g., tet-off) to control the expression of a key FAS gene. This allows you to turn off synthesis and then restore it, providing a reversible system that avoids the point-of-no-return triggered by chemical inhibition [1] [2].
Q2: My experiment involves producing a malonyl-CoA-derived compound. This compound boosts yield, but also kills the production host. How can I manage this? This is a common trade-off in metabolic engineering [2]. You have a few strategic options:
Q3: How does the presence of serum in my medium influence the effect of this compound? Serum significantly potentiates the fungicidal effect of this compound. Research has shown that inhibition of FAS enzymes results in hypersensitivity of yeast to serum. While the exact mechanism is still being elucidated, this combination is highly effective at killing yeast cells. If your goal is cell viability, avoid serum. If you are modeling systemic infection, this potent combination is highly relevant [1].
The table below summarizes effective this compound concentrations from published studies for different microorganisms and applications.
| Microorganism | Application / Context | Concentration | Key Findings / Purpose | Citation |
|---|---|---|---|---|
| Lipomyces starkeyi | Mutant selection on solid plates | 10 µg/mL | Used to screen for UV-induced mutants with enhanced lipid biosynthesis capabilities. [1] | |
| Yarrowia lipolytica | Mutant selection with chemical mutagen (MNNG) | Up to 20 µg/mL (tested range) | A range of concentrations was tested to determine the effect on colony size for selective pressure. [2] | |
| E. coli (DH5α) | Malonyl-CoA biosensor characterization in liquid culture | 0 - 200 µM (dose-response) | Used to inhibit fatty acid synthase, leading to intracellular malonyl-CoA accumulation for biosensor calibration. [3] | |
| Bacillus subtilis | Inhibition of unsaturated fatty acid synthesis | Not specified (µg/mL range) | Inhibited fatty acid synthesis, altering membrane fatty acid chain length and disrupting the DesK thermosensor system. [4] |
Here is a detailed methodology, based on the studies, for using this compound to select high-lipid-producing microbial mutants [1] [2].
Preparation of this compound Stock Solution
Incorporation into Growth Medium
Strain Exposure and Selection
To help you visualize the overall process and how this compound functions, refer to the following diagrams.
Diagram 1: Experimental workflow for selecting lipid-overproducing mutants using this compound.
Diagram 2: Molecular mechanism of this compound. It covalently binds to and inhibits a key enzyme in the fatty acid biosynthesis cycle. [3] [4] [5]
Q1: Why is there no growth on my this compound plates, even for the wild-type strain?
Q2: My selected mutants do not show increased lipid content. What went wrong?
Q3: Can I use this compound in liquid culture?
Cerulenin ((2S,3R)-2,3-Epoxy-4-oxo-7,10-dodecadienoylamide) is a fungal mycotoxin that acts as an irreversible inhibitor of the fatty acid biosynthesis elongation cycle. It covalently binds to the active-site cysteine residue in the β-ketoacyl-ACP synthases, blocking the condensation step that elongates the growing fatty acid chain [1] [2].
The following table summarizes its primary specificity, though exceptions exist in certain bacteria.
| Enzyme | Common Name | Primary Role | Sensitivity to this compound | Key Context |
|---|---|---|---|---|
| FabF | KASII | Fatty acid elongation; thermal regulation of membrane fluidity in some bacteria [1] | High sensitivity (IC₅₀ for B. subtilis FabF is ~0.1 µM [1]) | Primary target in many bacteria; single FabF in some Gram-positive species (e.g., B. subtilis, L. monocytogenes) [1] [3] |
| FabB | KASI | Fatty acid elongation; essential for unsaturated fatty acid synthesis in E. coli [1] | Sensitive | Overexpression in E. coli increases this compound resistance [1] |
| FabH | KASIII | Initiation of fatty acid synthesis [4] | Resistant [1] | Has a Cys-His-Asn active site configuration vs. Cys-His-His in FabB/F [1] |
The diagram below illustrates where this compound acts within the fatty acid elongation cycle and the two primary bacterial resistance mechanisms.
Unexpected bacterial resistance to this compound can arise through different mechanisms. The flowchart below will help you diagnose the potential cause in your experiments.
For spontaneous mutants (Path leading to A1): As demonstrated in B. subtilis, spontaneous resistance often maps to the fabF gene itself. The I108F mutation, for example, does not significantly alter the enzyme's specific activity but raises the IC₅₀ for this compound by 50-fold [1]. Protocol: Amplify and sequence the fabF gene from resistant colonies, focusing on the active-site region. Compare the sequence to the wild-type to identify missense mutations.
For cross-resistance (Path leading to A2): In S. aureus, resistance to FabF-inhibitors like this compound, platensimycin, and thiolactomycin can arise from missense mutations in fabH [5]. These mutations compromise FabH activity, lowering the FabH/FabF activity ratio, which is a key determinant of sensitivity [5]. Protocol: Sequence the fabH gene. Biochemically, you can assay FabH activity in crude lysates and monitor the expression of the fabHF operon, which is often elevated in these mutants due to compensatory regulation [5].
For non-mutant populations (Paths leading to A3 & A4): Wild-type populations can adapt via a transcriptional response. Inhibition of FabF triggers a specific and selective increase in the transcription of the operon containing the fabF gene (e.g., 8-fold increase in B. subtilis) [1]. Protocol: Use a fabF-lacZ transcriptional fusion reporter construct. Measure β-galactosidase activity (in Miller units) in cultures treated with this compound versus untreated controls or cultures treated with unrelated antibiotics like nalidixic acid to confirm the response is specific to FASII inhibition [1].
Q1: What is the primary mechanism behind this compound-induced weight loss? this compound promotes weight loss through a dual mechanism:
Q2: What is the evidence for this compound's toxicity in vivo? this compound's toxicity profile is dose-dependent. The table below summarizes key in vivo toxicity findings from animal studies.
| Model | Dosage | Route | Findings | Citation |
|---|---|---|---|---|
| ob/ob mice | 30 or 60 mg/kg/day | Intraperitoneal (i.p.) | Reversible weight loss; slowed weight gain; improved liver function (reduced AST/ALT, increased ATP) [3]. | [3] |
| Broiler chickens | 15 mg/kg | Intravenous (i.v.) | Reduced food intake by 23-34%; downregulated hypothalamic FAS and melanocortin receptor expression [1]. | [1] |
| Mouse (Acute) | LD~50~: 547 mg/kg | Oral | Symptoms included moderate to severe skin redness, raised skin, nausea, vomiting, and headache [2]. | [2] |
Q3: Is this compound toxic to normal cells? A key characteristic of this compound is its selective cytotoxicity. It is significantly more toxic to cancer cells (e.g., from breast, ovary, colon, glioma) that overexpress FAS than to normal cells, such as fibroblasts and primary astrocytes [4] [5]. This makes it a valuable tool for oncology research.
Q4: What are the limitations of using this compound in experiments? The major limitation is its chemical instability, which precludes its development as a systemic therapeutic drug. This has led to the development of more stable synthetic analogs like C75 for prolonged research [4].
1. Protocol: Evaluating this compound for Hepatic Steatosis in ob/ob Mice This protocol is adapted from a study demonstrating this compound's ability to reverse fatty liver disease [3].
2. Key Quantitative Data Summary The following table consolidates quantitative findings on this compound's efficacy from the referenced study [3].
| Treatment Group | Body Weight Change | AST Reduction | ALT Reduction | Hepatic ATP |
|---|---|---|---|---|
| 60 mg/kg/day (7 days) | Slowed gain | 69.1% | 71.8% | Increased |
| 60 mg/kg/every other day (7 days) | Slowed gain | 69.8% | 78.5% | Increased |
| 60 mg/kg/day (2 days) | Loss | 53.8% | 66.1% | Data not shown |
The diagram below illustrates the molecular pathway through which this compound induces weight loss and its experimental workflow.
This compound is a fungal mycotoxin that functions as a potent inhibitor of bacterial type II fatty acid synthesis (FASII), specifically targeting the condensing enzymes in this essential metabolic pathway. The FASII system is responsible for producing fatty acids for bacterial membrane phospholipids, lipoproteins, and lipopolysaccharides, making it an attractive target for antibacterial development. Unlike multi-domain mammalian fatty acid synthases (FASI), the FASII pathway consists of discrete enzymes, with the β-ketoacyl-ACP synthases—FabB, FabF, and FabH—playing crucial roles in carbon chain elongation. These enzymes catalyze the Claisen condensation of fatty acyl-thioesters with malonyl-ACP to extend the growing acyl chain by two carbon atoms. While all three enzymes share structural similarities and catalyze related reactions, they play distinct metabolic roles and exhibit differential sensitivity to this compound, which has significant implications for antibiotic development and understanding bacterial resistance mechanisms.
The clinical relevance of this compound extends beyond its use as an experimental tool, as understanding its specificity informs the development of novel antibacterial agents against multidrug-resistant pathogens. The emergence of multidrug-resistant *Yersinia pestis* (the plague bacterium) and other dangerous pathogens highlights the need for new antimicrobials targeting essential bacterial systems like FASII. This compound's unique specificity profile allows researchers to probe the functional differences between the condensing enzymes and develop strategies for simultaneous inhibition of multiple FASII targets to prevent bacterial growth and survival [1].
The fundamental structural differences in the active sites of FabB, FabF, and FabH enzymes explain this compound's varied inhibitory effects across these three targets:
FabB and FabF both feature a Cys-His-His catalytic triad at their active sites, which creates an optimal binding pocket for this compound. The fungal antibiotic covalently modifies the active site cysteine residue in these enzymes, forming a stable adduct that permanently inactivates the condensing activity. Structural studies reveal that this compound binding mimics the condensation transition state in the catalytic cycle, effectively blocking substrate access [2] [3].
FabH enzymes possess a Cys-His-Asn catalytic triad instead of the Cys-His-His configuration found in FabB/FabF. This seemingly minor difference significantly reduces FabH's sensitivity to this compound inhibition. The replacement of the second histidine with asparagine alters the active site geometry and electronic properties, diminishing this compound's binding affinity and covalent modification efficiency [1] [2].
The structural basis for this differential sensitivity was confirmed through mutagenesis studies where researchers converted FabB's His-His-Cys active site to the FabH-like His-Asn-Cys configuration. The resulting FabB[H333N] mutant exhibited significantly increased resistance to both this compound and thiolactomycin, demonstrating that the two-histidine active site architecture is critical for effective antibiotic binding [2]. This subtle but crucial difference in active site composition explains why this compound predominantly targets the elongation condensing enzymes (FabB/FabF) while largely sparing the initiation condensing enzyme (FabH).
High-resolution crystal structures of this compound bound to FabB and FabF reveal detailed molecular interactions that explain both the common inhibition mechanism and subtle sensitivity differences between these two targets:
Covalent modification: this compound's epoxide group undergoes nucleophilic attack by the active site cysteine thiolate (Cys-163 in E. coli FabB), forming a stable covalent bond that permanently inactivates the enzyme.
Transition state mimicry: The this compound molecule mimics the condensation transition state, with its oxygen atoms occupying similar positions to those in the tetrahedral intermediate formed during the normal catalytic cycle. The O-3 atom of this compound positions itself in the oxyanion hole formed by the amide nitrogen atoms of Cys-163 and Phe-392, further stabilizing the inhibitor-enzyme complex [3].
Hydrophobic complementarity: The long hydrocarbon tail of this compound extends into the acyl-binding pocket that normally accommodates the growing fatty acid chain, forming favorable van der Waals interactions that enhance binding affinity.
Comparative analysis of FabB-cerulenin and FabF-cerulenin complexes reveals that subtle differences in the architecture of their substrate-binding tunnels account for variations in this compound sensitivity between these two enzymes. These structural variations reflect the distinct substrate specificities that differentiate FabB and FabH in bacterial metabolism, particularly FabB's unique role in unsaturated fatty acid synthesis that cannot be complemented by FabF [1] [2].
Table 1: Structural Features Influencing this compound Specificity
| Structural Element | FabB/FabF (Cys-His-His) | FabH (Cys-His-Asn) | Impact on this compound Binding |
|---|---|---|---|
| Catalytic Triad | Cys-His-His | Cys-His-Asn | Reduced binding affinity in FabH due to missing His |
| Active Site Cysteine | Present | Present | Covalent modification occurs in all enzymes |
| Binding Pocket Geometry | Complementary to this compound structure | Sub-optimal for this compound | Weaker inhibition of FabH |
| Transition State Mimicry | Effective | Less effective | Explains specificity for FabB/FabF |
Experimental data from biochemical assays reveals significant quantitative differences in this compound sensitivity between the various β-ketoacyl-ACP synthases. These differences have been characterized through enzyme inhibition studies, minimum inhibitory concentration (MIC) determinations, and genetic approaches:
FabB and FabF Inhibition: this compound demonstrates nanomolar to low micromolar potency against FabB and FabF enzymes across multiple bacterial species. For E. coli FabB, the IC₅₀ (half-maximal inhibitory concentration) for this compound is approximately 0.1-1 μM, while FabF shows similar sensitivity. In Bacillus subtilis, which possesses only a FabF homolog, the IC₅₀ for the wild-type FabF enzyme is approximately 0.1 μM, demonstrating potent inhibition [4].
FabH Resistance: FabH enzymes consistently exhibit significantly higher resistance to this compound compared to FabB and FabF. While the exact IC₅₀ values vary by organism, FabH typically requires 10- to 100-fold higher this compound concentrations for equivalent inhibition compared to FabB/FabF. This relative resistance stems from the structural differences in the active site architecture discussed previously [1] [2].
The functional consequences of this differential inhibition are evident in whole-cell systems. Treatment of E. coli with subinhibitory this compound concentrations (1-2 μg/mL) results in specific inhibition of fatty acid synthesis without immediately halting bacterial growth, leading to interesting metabolic adaptations including increased malonyl-CoA availability for heterologous pathways. This principle has been exploited in metabolic engineering, where this compound treatment of E. coli expressing heterologous polyunsaturated fatty acid (PUFA) synthases boosts docosahexaenoic acid (DHA) production by redirecting malonyl-CoA flux from the native FASII pathway to the heterologous system [5].
While the pattern of FabB/FabF sensitivity versus FabH resistance is consistent across bacteria, the absolute sensitivity to this compound varies between species due to structural differences in the target enzymes and potential variations in cell permeability and efflux:
Table 2: this compound Sensitivity Profiles Across Bacterial Species
| Organism | Enzyme | IC₅₀ / Inhibition Data | Resistance Mutations | Cellular MIC |
|---|---|---|---|---|
| E. coli | FabB | ~0.1-1 μM | FabB overexpression confers resistance | 5-20 μg/mL |
| FabF | Similar to FabB | Not commonly reported | 5-20 μg/mL | |
| FabH | >10-fold higher than FabB | Not applicable (naturally resistant) | - | |
| Bacillus subtilis | FabF | 0.1 μM (wild-type) | FabF[I108F] mutation increases IC₅₀ to 5 μM | 0.5-5 μg/mL |
| Staphylococcus aureus | FabF | Highly sensitive | fabH mutations confer indirect resistance | 1-10 μg/mL |
The differential sensitivity between enzyme classes has been further demonstrated through genetic studies. In E. coli, overexpression of FabB confers increased resistance to this compound, confirming FabB as a primary cellular target [4]. Similarly, in Bacillus subtilis, spontaneous this compound-resistant mutants frequently harbor specific point mutations in fabF that reduce drug binding without completely abolishing enzymatic activity. The most characterized FabF[I108F] mutation in B. subtilis results in a 50-fold increase in this compound IC₅₀ (from 0.1 μM to 5 μM) while maintaining near-wild-type catalytic efficiency, explaining the absence of a significant growth defect in resistant strains [4].
Bacteria deploy multiple resistance strategies to overcome this compound inhibition, with distinct patterns emerging across different species:
Target Site Mutations: In Bacillus subtilis, spontaneous this compound-resistant mutants frequently contain a FabF[I108F] mutation that reduces drug binding by sterically hindering access to the active site cysteine. This single amino acid substitution increases the IC₅₀ for this compound from 0.1 μM (wild-type) to 5 μM (mutant)—a 50-fold reduction in sensitivity—while preserving substantial catalytic activity. The mutant enzyme shows similar specific activity with myristoyl-ACP as substrate compared to wild-type FabF, explaining the absence of a severe growth penalty in resistant strains [4].
Regulatory Adaptations: Bacteria can modulate the expression of target enzymes in response to this compound challenge. In Bacillus subtilis, transcription of the operon containing fabF increases approximately eightfold following this compound exposure. This response appears specific to fatty acid synthesis inhibition, as other stressors like nalidixic acid do not trigger similar fabF upregulation, while triclosan (an inhibitor of the enoyl-ACP reductase FabI) does stimulate increased fabF expression [4].
fabH-Mediated Resistance: In Staphylococcus aureus, an unexpected resistance mechanism emerges where missense mutations in fabH confer cross-resistance to multiple FASII inhibitors, including this compound, platensimycin, and thiolactomycin. These mutations cluster around the FabH active-site tunnel and produce catalytically compromised enzymes. Research demonstrates that the FabH/FabF activity ratio is a major determinant of antibiotic sensitivity, with reduced FabH activity sufficient to confer resistance to antibiotics that primarily target the FabF acyl-enzyme intermediate [6].
When facing this compound inhibition, bacteria implement various compensatory mechanisms to maintain essential metabolic functions:
Pathway Regulation: Bacteria possess sophisticated regulatory networks that sense disruptions in fatty acid synthesis and implement compensatory changes. The FapR regulon in Bacillus subtilis and related bacteria coordinates expression of multiple FASII genes in response to metabolic status, allowing dynamic adjustment of pathway flux when specific enzymes are inhibited.
Metabolic Flux Redistribution: Inhibition of FabB/FabF by this compound leads to accumulation of malonyl-CoA, which can be redirected toward other metabolic pathways. This principle has been exploited in metabolic engineering, where this compound treatment of E. coli strains expressing heterologous polyunsaturated fatty acid (PUFA) synthases enhances production of valuable fatty acids like docosahexaenoic acid (DHA) by freeing up malonyl-CoA pools that would normally be consumed by the native FASII pathway [5].
The cross-resistance patterns observed with fabH mutations highlight the complex interplay between the different condensing enzymes in maintaining metabolic homeostasis. Rather than developing direct target site mutations in fabF, Staphylococcus aureus frequently acquires resistance through alterations in fabH that rebalance the metabolic flux through the FASII pathway, demonstrating the importance of considering system-level responses rather than simple binary drug-target interactions when developing antimicrobial agents [6].
Biochemical characterization of this compound inhibition typically employs radiolabeled substrate-based assays to directly measure enzyme activity in the presence of varying antibiotic concentrations:
Enzyme Preparation: Recombinant FabB, FabF, or FabH enzymes are expressed with His-tags in E. coli and purified using affinity chromatography (e.g., Ni²⁺-NTA resin) followed by size-exclusion chromatography to obtain highly purified, active protein fractions. Typical purification buffers contain 50 mM phosphate (pH 8.0), 300 mM NaCl, and 20-500 mM imidazole for elution, with final storage in 50 mM Tris (pH 8.0), 125 mM NaCl [1].
Radioassay Protocol: The standard reaction mixture contains 100 mM sodium phosphate (pH 7.0), 5 mM EDTA, 1 mM NADPH, 1 mM NADH, 150 μM DTT, 5 mM β-mercaptoethanol, 20 μM acyl-ACP or acyl-CoA substrate (depending on the enzyme), 4% DMSO (with or without this compound), and 5 μM pretreated acyl carrier protein (ACP). Reactions are initiated by adding [2-¹⁴C]malonyl-CoA (final concentration 4 μM) and incubated at 37°C for 30-90 minutes, depending on the enzyme source. Reactions are terminated with 14% perchloric acid, and incorporation of radiolabel into fatty acid products is quantified by scintillation counting [7].
IC₅₀ Determination: this compound is typically tested across a concentration range of 0.01-100 μM in serial dilutions. IC₅₀ values are calculated from non-linear regression of inhibition curves using software such as GraphPad Prism. For irreversible inhibitors like this compound, pre-incubation of enzyme with inhibitor for 20-30 minutes before substrate addition often yields more complete inhibition [4].
Cellular activity of this compound can be evaluated through several complementary approaches that provide information about efficacy, specificity, and potential resistance mechanisms:
Agar-Diffusion Two-Plate Assay: This sophisticated method discriminates FabF-specific inhibitors from general antibacterial compounds using isogenic bacterial pairs differing only in FabF expression levels. Staphylococcus aureus cells carrying either a fabF antisense RNA plasmid (fabF AS-RNA strain) or empty vector (control strain) are seeded into separate agar plates. Test samples are applied to both plates, and FabF-specific inhibitors produce larger zones of inhibition on the AS-RNA strain plates due to its increased sensitivity from reduced FabF expression [7].
Fatty Acid-Dependent Growth Phenotyping: this compound's specific inhibition of de novo fatty acid synthesis can be confirmed through fatty acid rescue experiments. Bacteria are cultured in media supplemented with exogenous fatty acids (e.g., 0.1% Tween 80 or specific fatty acid mixtures), which should reverse growth inhibition if the primary effect is indeed through FASII blockade. This approach helps distinguish specific FASII inhibitors from general antibacterial compounds with secondary effects on fatty acid synthesis [6].
Genetic Resistance Selection: Spontaneous this compound-resistant mutants can be isolated by plating high-density bacterial cultures (≥10⁹ CFU) on agar containing 2-5× the MIC of this compound. After 24-48 hours incubation, resistant colonies are purified, and the resistance mechanism is identified through whole-genome sequencing or targeted sequencing of candidate genes (fabB, fabF, fabH, and potential regulatory genes) [6] [4].
The following diagram illustrates the key experimental approaches for evaluating this compound inhibition:
Diagram 1: Experimental approaches for comprehensive evaluation of this compound inhibition, spanning biochemical, cellular, and genetic methods.
This compound remains a valuable experimental tool for probing bacterial fatty acid synthesis and developing novel antibacterial strategies, despite its inherent limitations as a therapeutic agent itself. Its distinct specificity profile—potently inhibiting the elongation condensing enzymes FabB and FabF while sparing the initiation enzyme FabH—provides a strategic advantage for both basic research and applied biotechnology. The well-characterized covalent inhibition mechanism, targeting the active site cysteine in FabB/FabF enzymes, offers a template for designing more drug-like inhibitors that exploit the same binding pockets without the reactivity liabilities of the natural product.
The research applications of this compound extend beyond conventional antibacterial development. In metabolic engineering, subinhibitory this compound concentrations dramatically enhance production of polyunsaturated fatty acids like DHA in engineered E. coli strains by redirecting malonyl-CoA flux from the native FASII pathway to heterologous polyketide synthase systems [5]. This application leverages the same principle that makes this compound toxic to bacteria—specific inhibition of condensing enzymes—but repurposes it for bioproduction by creating a metabolic sink for the accumulated precursor. Similarly, this compound's specificity profile helps illuminate the functional specialization of the different condensing enzymes within the FASII pathway, with FabH controlling pathway initiation and FabB/FabF regulating elongation and unsaturated fatty acid production.
Cerulenin exerts its effect by covalently targeting the active site of the Ketosynthase (KS) domain in both FAS systems, but the precise atomic-level interactions differ.
The diagram below summarizes the established mechanism for Type I FAS inhibition.
This compound's inhibitory effects have been demonstrated in various experimental models, from pure enzyme studies to cancer cell lines.
Research on Type I FAS often uses purified enzyme complexes or eukaryotic cancer cell lines to study inhibition.
Studies on Type II FAS typically involve bacterial enzyme systems.
Inhibiting FAS with this compound has shown substantial anti-cancer effects in preclinical models, primarily by targeting metabolic and signaling pathways essential for tumor survival and growth.
The table below summarizes key findings from in vitro and in vivo studies.
| Disease Model | Cell/Organism Line | This compound Treatment | Observed Effects & Key Findings |
|---|---|---|---|
| Glioblastoma (in vitro) [3] [4] | U-87MG human cells | IC₅₀: 5.55 μg/mL (48h) | ↓ Cell viability, motility, clonogenicity; ↓ EMT & stemness markers; ↑ ROS & ER stress; induced apoptosis & autophagy; ↓ PI3K/AKT/NF-κB signaling. |
| Colorectal Cancer Liver Metastasis (in vivo) [5] | Colon 26 murine cells (mouse model) | 30 mg/kg, i.p. (Days 1, 4, 7 post-inoculation) | ↓ Number and size of liver metastatic tumors; ↓ p-Akt levels; induced apoptosis in tumor cells. |
| Hepatocellular Carcinoma (in vitro) [6] | Liver Cancer Stem Cells (CSCs) | Not specified (used in combination with Sorafenib) | ↓ CSC traits (stemness gene expression, spherogenicity, tumorigenicity); targeted FASN/APP axis; synergistic effect with Sorafenib. |
The following diagram illustrates the interconnected signaling and stress pathways modulated by this compound in cancer cells, as identified in these studies.
Your choice of model and protocol depends entirely on the specific biological question you are asking.
Irritant